1-Ethyl-2-methylcyclopentene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-2-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-8-6-4-5-7(8)2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYZGQDXYZNAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066529 | |
| Record name | Cyclopentene, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-56-4 | |
| Record name | 1-Ethyl-2-methylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentene, 1-ethyl-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, 1-ethyl-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentene, 1-ethyl-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methylcyclopentene | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.351 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Ethyl-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and reactivity of 1-Ethyl-2-methylcyclopentene. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Chemical Properties
This compound is a cyclic alkene with the molecular formula C8H14 and a molecular weight of 110.20 g/mol .[1] Its chemical structure consists of a five-membered cyclopentene ring substituted with an ethyl group at position 1 and a methyl group at position 2.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14 | PubChem[1] |
| Molecular Weight | 110.20 g/mol | PubChem[1] |
| CAS Number | 19780-56-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Methyl ethyl cyclopentene, Cyclopentene, 1-ethyl-2-methyl-, 2-Methyl-1-ethylcyclopentene | PubChem[1] |
| Density | Data available | SpringerMaterials (via PubChem)[1] |
| Thermal Expansion Coefficient | Data available | SpringerMaterials (via PubChem)[1] |
Note: Specific values for density and thermal expansion coefficient require access to SpringerMaterials.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The NIST Mass Spectrometry Data Center provides mass spectral data for this compound.[1]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectral data has been recorded.[1]
Reactivity and Synthetic Pathways
As a tetrasubstituted alkene, this compound exhibits reactivity characteristic of this functional group, primarily through addition reactions at the carbon-carbon double bond.
Electrophilic Addition Reactions
The double bond in this compound is electron-rich and susceptible to attack by electrophiles. A notable example is its reaction with hydrogen halides, such as hydrogen bromide (HBr), and halogens, like bromine (Br2).
The addition of HBr to this compound is expected to proceed via a carbocation intermediate, leading to the formation of two potential products. This is due to the initial protonation of the double bond, which can occur at either of the two carbons, leading to two different tertiary carbocation intermediates. Subsequent attack by the bromide ion yields the final products. The reaction with bromine (Br2) typically results in the addition of a bromine atom to each carbon of the double bond.[2]
Diagram 1: Electrophilic Addition of HBr to this compound
Caption: Reaction pathway for the electrophilic addition of HBr.
Synthesis of this compound
1. Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol
This method involves the elimination of a water molecule from the corresponding tertiary alcohol, 1-ethyl-2-methylcyclopentanol, in the presence of an acid catalyst such as sulfuric acid or phosphoric acid.
Experimental Workflow: Dehydration of an Alcohol
Caption: General workflow for the synthesis via alcohol dehydration.
2. Wittig Reaction
The Wittig reaction provides a versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, 2-pentanone could be reacted with a phosphonium ylide derived from 1,2-dibromopropane.
Safety Information
While a specific safety data sheet (SDS) for this compound was not found, general safety precautions for flammable and potentially volatile organic compounds should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.
References
An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene (CAS 19780-56-4)
This technical guide provides a comprehensive overview of 1-Ethyl-2-methylcyclopentene, intended for researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, reactivity, and analytical methodologies.
Physicochemical Properties
This compound is a cyclic alkene with the molecular formula C8H14.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19780-56-4 | [1] |
| Molecular Formula | C8H14 | [1][2] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 128.6 °C at 760 mmHg | [1] |
| Density | 0.812 g/cm³ | [1] |
| Flash Point | 15.8 °C | [1] |
| Refractive Index | 1.453 | [1] |
| Vapor Pressure | 12.9 mmHg at 25 °C (estimated) | [1] |
| logP (Octanol/Water Partition Coefficient) | 3.731 (estimated) | [3] |
| Appearance | Not specified | [1] |
| Solubility | Not specified | [1] |
Synthesis of this compound
Two common synthetic routes for the preparation of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.
Dehydration of 2-Ethyl-1-methylcyclopentanol
This method involves the acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol. The reaction proceeds via an E1 mechanism, where the protonation of the hydroxyl group is followed by the loss of water to form a carbocation intermediate. A subsequent deprotonation yields the alkene.
-
Acid Catalyst Preparation: Prepare a solution of a strong acid, such as sulfuric acid or phosphoric acid, in a suitable solvent.
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2-ethyl-1-methylcyclopentanol with the acid catalyst.
-
Dehydration: Heat the reaction mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product. The removal of the lower-boiling alkene drives the equilibrium towards the product, in accordance with Le Chatelier's principle.[4]
-
Work-up: Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO4 or Na2SO4), filter, and purify the this compound by fractional distillation.
References
An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene (C8H14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Ethyl-2-methylcyclopentene, a cyclic alkene with the molecular formula C8H14. While specific biological data for this compound is not currently available in public literature, this document serves as a core reference by detailing its known physicochemical characteristics, spectroscopic data, and plausible synthetic and reaction methodologies. The guide also briefly touches upon the known biological activities of the broader class of cyclopentene derivatives to provide context for potential future research and applications in medicinal chemistry and drug development. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using diagrams.
Introduction
This compound is a substituted five-membered cycloalkene. The cyclopentene ring is a prevalent scaffold in numerous natural products and pharmacologically active molecules.[1] Derivatives of cyclopentene and related structures, such as cyclopentenones, have demonstrated a wide range of biological activities, including anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] Steroid-based drugs and prostaglandins, for instance, feature a cyclopentane or modified cyclopentane core structure.[3] Although this compound itself has not been extensively studied for its biological effects, its structural motif suggests potential as a building block in the synthesis of more complex molecules with possible therapeutic applications. This guide aims to consolidate the available technical information on this compound to facilitate further research.
Physicochemical Properties
A summary of the known and computed physicochemical properties of this compound and its saturated analog, 1-ethyl-2-methylcyclopentane, are presented in Table 1. These properties are essential for designing and conducting experiments, as well as for computational modeling.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | cis-1-Ethyl-2-methylcyclopentane |
| Molecular Formula | C8H14[4] | C8H16[5] |
| Molecular Weight | 110.20 g/mol [4] | 112.21 g/mol [5] |
| CAS Number | 19780-56-4[4] | 930-89-2[5] |
| Density | Not available | 0.7811 g/cm³[2] |
| Boiling Point | Not available | 127.95 °C[2] |
| Melting Point | Not available | -105.95 °C[2] |
| Refractive Index | Not available | 1.4270[2] |
| XLogP3-AA (Computed) | 2.2[4] | Not available |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes the available spectroscopic information.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Features and References |
| ¹H NMR | Data available on SpectraBase.[4] Expected signals would include those for the ethyl and methyl protons, as well as the allylic and aliphatic protons of the cyclopentene ring. |
| IR Spectroscopy | Vapor phase IR spectrum is available.[4] Key absorptions would be expected for C=C stretching (around 1650 cm⁻¹) and C-H stretching for sp² and sp³ hybridized carbons. |
| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center.[4] The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns for cyclic alkenes. |
Experimental Protocols
Representative Synthesis of this compound
The synthesis of substituted cyclopentenes can be achieved through various methods, including the palladium-catalyzed annulation of conjugate acceptors and allenyl boronic esters.[6] A plausible, though not explicitly documented for this specific molecule, synthetic route could involve a multi-step process starting from simpler precursors.
Protocol: Synthesis of a Substituted Cyclopentene (General Procedure)
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a solution of an appropriate γ-ketomalononitrile and a β-arylethenesulfonyl fluoride in a suitable solvent (e.g., acetonitrile), add a base such as cesium carbonate (Cs₂CO₃).[7]
-
Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[7]
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the substituted cyclopentene.[7]
Key Reactions of this compound
As a cyclic alkene, this compound is expected to undergo typical electrophilic addition reactions. The following are representative protocols for such transformations.
Protocol: Electrophilic Addition of HBr
This protocol is a general procedure for the hydrobromination of an alkene.[1]
-
Reaction Setup: In a fume hood, dissolve this compound in a non-polar, aprotic solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask.
-
Reagent Addition: Slowly bubble hydrogen bromide (HBr) gas through the solution or add a solution of HBr in acetic acid. The reaction is typically exothermic and may require cooling in an ice bath.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or gas chromatography (GC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid, followed by a wash with water.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude bromoalkane product. Further purification can be achieved by distillation or chromatography.
Protocol: Hydroboration-Oxidation
This two-step reaction sequence converts an alkene to an alcohol with anti-Markovnikov regioselectivity.[3][8]
-
Hydroboration:
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise via syringe.
-
Allow the reaction to stir at 0 °C for one hour and then warm to room temperature and stir for an additional hour.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a solution of 3M sodium hydroxide (NaOH) followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture at room temperature for one hour.
-
-
Work-up and Isolation:
-
Add diethyl ether to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Mandatory Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate a general electrophilic addition mechanism and a representative experimental workflow.
Caption: General mechanism of electrophilic addition of HBr.
Caption: Representative experimental workflow diagram.
Biological Activity of Cyclopentene Derivatives
Currently, there is no specific information in the scientific literature regarding the biological activity or potential signaling pathway involvement of this compound. However, the broader class of cyclopentene and cyclopentenone derivatives has been the subject of significant research in medicinal chemistry.
Cyclopentenone prostaglandins, for example, are known to possess potent anti-inflammatory, anti-neoplastic, and anti-viral activities.[2] These effects are often mediated through interactions with cellular target proteins rather than G-protein coupled prostanoid receptors.[2] The reactivity of the α,β-unsaturated carbonyl group in the cyclopentenone ring is crucial for some of these biological effects, such as the inhibition of the transcription factor NF-κB.[2]
Furthermore, the cyclopentane ring is a key structural component of many approved drugs, including steroids and some antiviral agents.[3] Given the established biological relevance of the cyclopentene scaffold, this compound could serve as a valuable starting material or fragment for the synthesis of novel compounds with potential therapeutic value. Further research is warranted to explore the biological profile of this specific molecule and its derivatives.
Conclusion
This technical guide has summarized the available chemical and physical data for this compound (C8H14). While a significant gap exists in the literature regarding its specific biological activity and detailed, optimized experimental protocols, this document provides a foundational resource for researchers. The presented physicochemical properties, spectroscopic data references, and representative experimental procedures for synthesis and reaction offer a starting point for future investigations. The known biological importance of the cyclopentene core structure suggests that this compound and its derivatives could be of interest in the field of drug discovery and development.
References
- 1. murov.info [murov.info]
- 2. 1-Ethyl-2-methylcyclopentane [chembk.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. Cyclopentene synthesis [organic-chemistry.org]
- 7. Synthesis of multisubstituted cyclohexenes and cyclopentenes via cascade Michael/aldol/annulative SuFEx/β-sultone desulfonation of β-arylethenesulfonyl fluorides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
1-Ethyl-2-methylcyclopentene IUPAC name and structure
An In-depth Technical Guide to 1-Ethyl-2-methylcyclopentene
IUPAC Nomenclature and Chemical Structure
The nomenclature of cyclic alkenes, or cycloalkenes, follows the systematic guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). For the compound this compound, the name is derived as follows:
-
Parent Ring : The core structure is a five-carbon ring, designated as "cyclopentane."
-
Unsaturation : The presence of a double bond within the ring changes the suffix to "-ene," making it a "cyclopentene."
-
Numbering : The carbon atoms of the double bond are assigned positions 1 and 2. The numbering direction is chosen to give the substituents the lowest possible locants.
-
Substituents : An ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are attached to the ring.
-
Locants and Alphabetization : The substituents are placed in alphabetical order (ethyl before methyl). To assign the lowest numbers, the ethyl group is placed at position 1 and the methyl group at position 2. This numbering is preferred over starting at the methyl-substituted carbon, which would result in the higher-numbered name 2-ethyl-1-methylcyclopentene.
Therefore, the correct IUPAC name is This compound .[1]
The chemical structure is a five-membered carbon ring containing one double bond, with an ethyl group attached to one carbon of the double bond and a methyl group attached to the other.
Chemical and Physical Properties
This section summarizes the key computed and experimental properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | PubChem[1] |
| Molecular Weight | 110.20 g/mol | PubChem[1] |
| CAS Number | 19780-56-4 | Guidechem[2] |
| InChIKey | MMYZGQDXYZNAQW-UHFFFAOYSA-N | PubChem[1] |
| Canonical SMILES | CCC1=C(CCC1)C | PubChem[1] |
| Spectroscopic Data | ¹H NMR, GC-MS, IR, and Raman spectra available. | PubChem[1] |
Experimental Protocols
While specific synthesis and characterization protocols for this compound are not widely published, general methodologies for synthesizing and characterizing substituted cyclopentenes are well-established in organic chemistry.
Synthesis of Substituted Cyclopentenes
A plausible synthetic route for substituted cyclopentenes involves the ring-opening rearrangement of methylenecyclopropane (MCP) derivatives. This method provides an efficient pathway to trans-substituted cyclopentenes.[3][4]
Representative Protocol: Thermal Rearrangement of an MCP Derivative
-
Reactant Preparation : A suitably substituted methylenecyclopropane (MCP) alkenyl derivative is prepared. For this compound, this precursor would be designed to yield the desired substitution pattern upon rearrangement.
-
Reaction Setup : The MCP derivative is dissolved in an appropriate high-boiling solvent, such as toluene.
-
Thermal Conditions : The reaction mixture is heated to approximately 100°C for a period of 1 hour, or until reaction completion is observed via techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
Workup and Purification : Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel to isolate the desired cyclopentene derivative.
This transformation is believed to proceed through a concerted pericyclic process, such as a Cope rearrangement, rather than a radical or ionic pathway.[3][4][5] Other modern methods for cyclopentene synthesis include manganese-catalyzed reactions and various cycloaddition strategies.[6][7]
Characterization Methods
To confirm the identity and purity of the synthesized this compound, standard analytical techniques would be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : Used to determine the purity of the sample and confirm its molecular weight. The mass spectrum will show a molecular ion peak corresponding to the mass of the compound (110.20 g/mol ) and a characteristic fragmentation pattern.[1]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : Provides detailed information about the chemical environment of the hydrogen atoms in the molecule, confirming the presence of the ethyl group, methyl group, and the specific arrangement of protons on the cyclopentene ring.[1]
-
Infrared (IR) Spectroscopy : Used to identify the functional groups present in the molecule. The spectrum for this compound would show characteristic C=C stretching vibrations for the alkene and C-H stretching and bending vibrations for the alkyl groups.[1]
Molecular Visualization
The following diagram illustrates the 2D chemical structure of this compound, generated using the Graphviz DOT language.
Structure of this compound.
References
- 1. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. A Synthetic Protocol of Trans-Substituted Cyclopentenes via the Ring-Opening Rearrangement of MCP Alkenyl Derivatives [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cyclopentane synthesis [organic-chemistry.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Spectroscopic Data for 1-Ethyl-2-methylcyclopentene: A Technical Guide
Introduction
1-Ethyl-2-methylcyclopentene is an unsaturated hydrocarbon with the molecular formula C8H14. As a trisubstituted alkene, its structural elucidation relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the expected spectroscopic data for this compound, intended for researchers, scientists, and professionals in drug development. While a complete set of publicly available experimental spectra for this specific compound is limited, this document outlines the predicted data based on established principles of spectroscopy and provides illustrative examples where available.
Data Presentation
The following tables summarize the predicted and characteristic spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Integration |
| Ethyl CH₂ | 2.0 - 2.2 | Quartet (q) | 2H |
| Ring CH₂ (allylic) | 2.2 - 2.5 | Multiplet (m) | 4H |
| Ring CH₂ | 1.7 - 2.0 | Multiplet (m) | 2H |
| Methyl (vinylic) | 1.6 - 1.8 | Singlet (s) | 3H |
| Ethyl CH₃ | 0.9 - 1.1 | Triplet (t) | 3H |
¹³C NMR (Carbon-13) NMR Data (Predicted)
| Carbon Atom | Chemical Shift (δ, ppm) Range |
| C=C (quaternary, ethyl-substituted) | 135 - 145 |
| C=C (quaternary, methyl-substituted) | 125 - 135 |
| Ring CH₂ (allylic) | 30 - 40 |
| Ring CH₂ | 20 - 30 |
| Ethyl CH₂ | 20 - 28 |
| Methyl (vinylic) | 15 - 25 |
| Ethyl CH₃ | 10 - 15 |
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for alkenes are key to identifying the functional groups within this compound.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (sp² hybridized) | 3000 - 3100 | Medium |
| C-H stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C=C stretch (trisubstituted) | 1665 - 1675 | Medium to Weak |
| CH₂ bend (scissoring) | ~1465 | Medium |
| CH₃ bend (asymmetrical) | ~1450 | Medium |
| CH₃ bend (symmetrical) | ~1375 | Medium |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 110 | Molecular Ion (M⁺) |
| 95 | Loss of a methyl group ([M-15]⁺) |
| 81 | Loss of an ethyl group ([M-29]⁺) |
| 67 | Common fragment for cyclic alkenes |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer acquisition time may be necessary.
-
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
IR Spectroscopy Protocol
-
Sample Preparation: For a liquid sample like this compound, a "neat" sample can be prepared by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Background Scan: Record a background spectrum of the empty sample holder or the salt plates to subtract atmospheric and instrumental interferences.
-
Sample Scan: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which separates the sample from any impurities before it enters the ion source.
-
Ionization: Utilize Electron Ionization (EI) as the method of ionization. In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (a radical cation).
-
Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value.
-
Data Presentation: The resulting data is plotted as a mass spectrum, which is a graph of relative ion abundance versus m/z. The most abundant ion is designated as the base peak and assigned a relative abundance of 100%.
Mandatory Visualization
The following diagrams illustrate the logical relationships in the spectroscopic analysis of this compound.
Caption: Workflow of Spectroscopic Analysis.
Caption: Predicted MS Fragmentation Pathway.
Physical properties of 1-Ethyl-2-methylcyclopentene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 1-Ethyl-2-methylcyclopentene, specifically its boiling point and density. The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields.
Core Physical Properties
This compound (CAS No. 19780-56-4) is a cyclic alkene with the molecular formula C₈H₁₄ and a molecular weight of 110.2 g/mol .[1] Its physical characteristics are crucial for a variety of applications, including as a chemical intermediate and in the synthesis of more complex molecules.
Data Summary
The boiling point and density of this compound have been experimentally determined and are summarized in the table below. These values are reported under standard atmospheric pressure unless otherwise noted.
| Physical Property | Value | Conditions | Source(s) |
| Boiling Point | 128.6 °C | 760 mmHg | [1][2] |
| 127.4-127.8 °C | 760 Torr | [3] | |
| 128.56 °C (est.) | 760.00 mm Hg | [4] | |
| Density | 0.812 g/cm³ | Not Specified | [1][2] |
| 0.8020 g/cm³ | 20 °C | [3] |
Experimental Protocols
The determination of boiling point and density for volatile organic liquids like this compound is typically performed using standardized methodologies to ensure accuracy and reproducibility. While specific experimental details for this compound are not publicly available, the following sections describe standard protocols that are broadly applicable.
Boiling Point Determination (ASTM D1078)
A standard method for determining the boiling point of volatile organic liquids is outlined in ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids".[1][5] This method is suitable for liquids with boiling points between 30 and 350 °C that are chemically stable during distillation.[1][5]
Methodology Overview:
-
Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are assembled.
-
Procedure: A measured volume of the liquid sample is placed in the distillation flask. Heat is applied, and the liquid is brought to a boil.
-
Data Collection: The temperature at which the first drop of distillate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds. The boiling range is the temperature interval from the initial boiling point to the dry point (the temperature at which the last of the liquid evaporates). For a pure substance, this range should be narrow.
-
Barometric Correction: The observed boiling point is corrected to standard atmospheric pressure (760 mmHg) to account for variations in ambient pressure.
Density Determination (ASTM D4052)
The density of liquid hydrocarbons is commonly determined using ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter".[3][4] This method is applicable to petroleum distillates and viscous oils.
Methodology Overview:
-
Apparatus: A digital density meter, which operates based on the oscillating U-tube principle.
-
Procedure: A small volume of the liquid sample is introduced into a temperature-controlled oscillating U-tube.
-
Measurement: The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.
-
Calculation: This frequency change is used in conjunction with calibration data to determine the density of the sample at the test temperature. The method is known for its high precision and requires a small sample volume.
Logical Relationship of Physical Properties
The following diagram illustrates the direct relationship between the chemical compound, this compound, and its fundamental physical properties discussed in this guide.
References
- 1. store.astm.org [store.astm.org]
- 2. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 3. store.astm.org [store.astm.org]
- 4. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 5. store.astm.org [store.astm.org]
Synthesis of 1-Ethyl-2-methylcyclopentene: A Technical Guide to Precursors and Methodologies
For Immediate Release
This technical guide provides a comprehensive overview of the synthetic precursors and methodologies for the preparation of 1-ethyl-2-methylcyclopentene, a tetrasubstituted cycloalkene of interest to researchers and professionals in the fields of organic synthesis and drug development. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to facilitate its synthesis and application in research settings.
Introduction
This compound is a cyclic alkene whose structure is a feature in various organic scaffolds. The efficient synthesis of this compound is crucial for the exploration of its potential applications. This guide will focus on the most viable and commonly employed synthetic strategies, primarily involving a two-step approach: the formation of a tertiary alcohol precursor via a Grignard reaction, followed by its dehydration to yield the target alkene. The challenges associated with alternative methods, such as the Wittig reaction for the synthesis of tetrasubstituted alkenes, will also be addressed.
Primary Synthetic Pathway: Grignard Reaction and Dehydration
The most practical and widely applicable synthesis of this compound involves a two-stage process. The first stage is the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclopentanone to form the tertiary alcohol, 1-ethyl-2-methylcyclopentan-1-ol. The second stage is the acid-catalyzed dehydration of this alcohol to generate the desired alkene.
Stage 1: Synthesis of 1-Ethyl-2-methylcyclopentan-1-ol via Grignard Reaction
The initial precursor is the tertiary alcohol, 1-ethyl-2-methylcyclopentan-1-ol, which is synthesized through the reaction of 2-methylcyclopentanone with ethylmagnesium bromide. This reaction is a classic example of a Grignard synthesis, a powerful tool for the formation of carbon-carbon bonds.
Reaction: 2-Methylcyclopentanone + Ethylmagnesium Bromide → 1-Ethyl-2-methylcyclopentan-1-ol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Methylcyclopentanone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and is maintained at a gentle reflux until most of the magnesium has reacted.
-
Reaction with Ketone: The solution of the Grignard reagent is cooled in an ice bath. A solution of 2-methylcyclopentanone in anhydrous diethyl ether is then added dropwise from the dropping funnel with continuous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Workup: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 1-ethyl-2-methylcyclopentan-1-ol.
-
Purification: The crude product can be purified by vacuum distillation.
Stage 2: Dehydration of 1-Ethyl-2-methylcyclopentan-1-ol
The second stage involves the acid-catalyzed dehydration of the tertiary alcohol to form this compound. Tertiary alcohols readily undergo dehydration under acidic conditions, typically following an E1 mechanism.
Reaction: 1-Ethyl-2-methylcyclopentan-1-ol --(H+, Δ)--> this compound + H₂O
Materials:
-
1-Ethyl-2-methylcyclopentan-1-ol
-
Concentrated sulfuric acid or phosphoric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
Reaction Setup: In a round-bottom flask, place 1-ethyl-2-methylcyclopentan-1-ol and a few boiling chips. Add a catalytic amount of concentrated sulfuric acid or phosphoric acid dropwise with cooling.
-
Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently. The alkene product, being more volatile than the starting alcohol, will distill as it is formed.
-
Workup: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.
-
Drying and Purification: The organic layer is dried over anhydrous calcium chloride and can be further purified by simple distillation to yield pure this compound.
Alternative Synthetic Routes: The Wittig Reaction
The Wittig reaction is a well-established method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides. However, its application for the synthesis of tetrasubstituted alkenes, such as this compound, is generally limited due to steric hindrance. The reaction of a sterically hindered ketone (2-methylcyclopentanone) with a sterically hindered ylide (derived from 2-bromobutane) would be expected to be low-yielding. Therefore, the Grignard/dehydration sequence is the preferred method.
Data Presentation
The following tables summarize the physical properties and expected yields for the key compounds in the synthesis of this compound.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 139 | 0.914 |
| Ethylmagnesium Bromide | C₂H₅BrMg | ~133.32 | (in solution) | (in solution) |
| 1-Ethyl-2-methylcyclopentan-1-ol | C₈H₁₆O | 128.21 | ~160-165 (est.) | ~0.9 (est.) |
| This compound | C₈H₁₄ | 110.20 | 134-136 | ~0.78 (est.) |
Table 2: Summary of Reaction Conditions and Expected Yields
| Reaction Stage | Key Reagents | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Grignard Synthesis | 2-Methylcyclopentanone, Ethylmagnesium Bromide | 0 to RT | 1-2 hours | 70-85 (estimated) |
| Dehydration | 1-Ethyl-2-methylcyclopentan-1-ol, H₂SO₄ or H₃PO₄ | ~150-160 | 1-2 hours | 80-90 (estimated) |
Note: The yields are estimated based on analogous reactions and may vary depending on the specific experimental conditions.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving a Grignard reaction to form the tertiary alcohol precursor, 1-ethyl-2-methylcyclopentan-1-ol, followed by its acid-catalyzed dehydration. This method is reliable and generally provides good yields. While the Wittig reaction is a powerful tool for alkene synthesis, it is not the preferred method for constructing this sterically hindered tetrasubstituted alkene. The detailed protocols and data provided in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis of this and related cyclic alkenes.
An In-depth Technical Guide to the Stereoisomers of 1-Ethyl-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Ethyl-2-methylcyclopentene is a cyclic alkene possessing a chiral center at the 2-position, leading to the existence of two stereoisomers: (R)-1-ethyl-2-methylcyclopentene and (S)-1-ethyl-2-methylcyclopentene. While this specific compound is not extensively documented in peer-reviewed literature, this guide provides a comprehensive overview of its stereochemistry, potential synthetic and analytical methodologies based on established principles of organic chemistry, and a discussion of the potential biological significance of such chiral cyclopentene derivatives. The information herein is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of these and similar chiral cycloalkenes.
Introduction to Stereoisomerism in this compound
This compound (C₈H₁₄, molar mass: 110.20 g/mol ) is a disubstituted cyclopentene with a double bond between carbons 1 and 2.[1] The carbon at the 2-position, being bonded to a methyl group, a hydrogen atom, and two different carbons of the ring, constitutes a stereocenter. This gives rise to a pair of enantiomers, designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules.
The physical and chemical properties of the individual enantiomers are identical, with the exception of their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. This latter property is of particular importance in drug development, as biological systems, such as enzymes and receptors, are chiral. Consequently, the different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (racemic) | cis-1-Ethyl-2-methylcyclopentane | trans-1-Ethyl-2-methylcyclopentane |
| Molecular Formula | C₈H₁₄[1][2] | C₈H₁₆[3][4] | C₈H₁₆[5] |
| Molar Mass ( g/mol ) | 110.20[1] | 112.21[3][4] | 112.21[5] |
| Boiling Point (°C) | Not available | 127.95[4] | 121.14[6] |
| Melting Point (°C) | Not available | -105.95[4] | -105.9[6] |
| Density (g/cm³) | Not available | 0.7811[4] | 0.7649[6] |
| Refractive Index | Not available | 1.4270[4] | 1.4195[6] |
| Optical Rotation ([α]D) | 0° (racemic mixture) | Not applicable (achiral) | Not available |
Methodologies for Synthesis and Separation of Stereoisomers
Due to the absence of a specific documented synthesis for the enantiomers of this compound, this section outlines plausible experimental approaches based on established methodologies for the asymmetric synthesis and chiral separation of analogous compounds.
Enantioselective Synthesis
A potential route to the individual enantiomers of this compound is through the asymmetric hydrogenation of a suitable prochiral precursor or the enantioselective synthesis from achiral starting materials. One such general approach involves the desymmetrization of 1,3-diketones catalyzed by N-heterocyclic carbenes (NHCs).[7][8]
Hypothetical Experimental Protocol: Enantioselective Synthesis via NHC Catalysis
-
Substrate Preparation: Synthesize a suitable achiral tricarbonyl precursor that can undergo an intramolecular aldol reaction to form the cyclopentene ring.
-
Catalyst Preparation: Prepare a chiral N-heterocyclic carbene catalyst, for example, derived from a chiral amino acid.
-
Asymmetric Cyclization: In an inert atmosphere glovebox, combine the tricarbonyl substrate, the chiral NHC catalyst, and a suitable base (e.g., DBU) in a dry, aprotic solvent (e.g., THF).
-
Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel to isolate the enantioenriched this compound.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Caption: Hypothetical workflow for the enantioselective synthesis of this compound.
Chiral Separation of Racemic Mixture
Alternatively, a racemic mixture of this compound can be synthesized and subsequently separated into its constituent enantiomers using chiral chromatography.
Hypothetical Experimental Protocol: Chiral HPLC Separation
-
Racemic Synthesis: Synthesize racemic this compound through a standard organic reaction, such as the dehydration of 1-ethyl-2-methylcyclopentanol.
-
Column Selection: Select a suitable chiral stationary phase (CSP) for HPLC. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers.[9][10]
-
Mobile Phase Optimization: Develop an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol), to achieve baseline separation of the enantiomers.
-
Chromatographic Separation: Inject the racemic mixture onto the chiral HPLC column and elute with the optimized mobile phase. Monitor the effluent with a suitable detector (e.g., UV-Vis or a polarimeter).
-
Fraction Collection: Collect the fractions corresponding to each enantiomer as they elute from the column.
-
Purity and Identity Confirmation: Analyze the collected fractions to confirm their enantiomeric purity and structural identity using analytical chiral HPLC and spectroscopic methods (NMR, MS).
Caption: General workflow for the chiral separation of this compound enantiomers.
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathway interactions have been reported for the stereoisomers of this compound, the broader class of cyclopentene derivatives has been shown to possess a range of biological effects. For instance, certain cyclopentenone prostaglandins exhibit anti-inflammatory properties. These activities are often stereospecific, highlighting the importance of studying individual enantiomers.
Given that many bioactive molecules are small hydrocarbons, it is plausible that the enantiomers of this compound could interact differently with biological systems. Potential areas of investigation could include their effects on cell membrane fluidity, interactions with hydrophobic pockets of enzymes, or their potential as signaling molecules. Further research is required to elucidate any specific biological roles of these compounds.
Conclusion
The stereoisomers of this compound represent an understudied area of organic chemistry. This technical guide has provided a theoretical framework for their synthesis, separation, and characterization based on established chemical principles. For researchers in drug discovery and development, the chirality of this molecule suggests that its enantiomers could exhibit distinct biological activities. The proposed methodologies offer a starting point for the practical investigation of these compounds, which could lead to a better understanding of their properties and potential applications. Further empirical studies are necessary to validate these hypothetical protocols and to explore the pharmacological profiles of the individual (R) and (S) enantiomers.
References
- 1. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. (Z)-1-Ethyl-2-methylcyclopentane | C8H16 | CID 12762847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]
- 5. trans-1-Ethyl-2-methyl-cyclopentane [webbook.nist.gov]
- 6. Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Enantioenriched α,α-Disubstituted Cyclopentenes Catalyzed by N-Heterocyclic Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: A Two-Step Synthesis of 1-Ethyl-2-methylcyclopentene
Abstract
This application note details a robust two-step protocol for the synthesis of 1-ethyl-2-methylcyclopentene, a substituted cyclic alkene of interest in organic synthesis and drug development. The synthesis commences with the nucleophilic addition of an ethyl Grignard reagent to 2-methylcyclopentanone, yielding the tertiary alcohol intermediate, 1-ethyl-2-methylcyclopentanol. Subsequent acid-catalyzed dehydration of this intermediate affords the target alkene. This document provides comprehensive experimental protocols, reaction mechanisms, and expected quantitative data for researchers in organic chemistry and medicinal chemistry.
Introduction
Substituted cyclopentene rings are valuable structural motifs in a variety of biologically active molecules and natural products. The controlled synthesis of specific isomers, such as this compound, is crucial for structure-activity relationship (SAR) studies in drug discovery. The procedure outlined herein presents a reliable method to obtain this compound from commercially available starting materials. The synthesis is divided into two primary stages:
-
Step 1: Grignard Reaction: Formation of a new carbon-carbon bond via the addition of ethylmagnesium bromide to the carbonyl carbon of 2-methylcyclopentanone.
-
Step 2: Dehydration: An E1 elimination reaction of the tertiary alcohol, 1-ethyl-2-methylcyclopentanol, catalyzed by a strong, non-nucleophilic acid to form the alkene.
This protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry techniques.
Overall Reaction Pathway
The synthesis proceeds from 2-methylcyclopentanone to this compound through a tertiary alcohol intermediate.
Caption: Overall two-step synthesis pathway.
Data Presentation
The following table summarizes representative quantitative data for the two-step synthesis. Yields are based on typical outcomes for these reaction types and may vary based on experimental conditions and scale.
| Step | Reaction | Starting Material | Key Reagents | Product | Molar Mass ( g/mol ) | Typical Yield (%) |
| 1 | Grignard Reaction | 2-Methylcyclopentanone | Ethylmagnesium Bromide | 1-Ethyl-2-methylcyclopentanol | 128.21 | 80-90% |
| 2 | Dehydration | 1-Ethyl-2-methylcyclopentanol | 85% H₃PO₄ | This compound | 110.20 | 75-85% |
Experimental Protocols
Safety Precautions: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn. Grignard reagents are extremely sensitive to moisture and air, and react violently with water. Anhydrous conditions are critical for Step 1. Strong acids like phosphoric acid are corrosive.
Step 1: Synthesis of 1-Ethyl-2-methylcyclopentanol via Grignard Reaction
This protocol describes the reaction of 2-methylcyclopentanone with ethylmagnesium bromide.
Materials and Reagents:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
2-Methylcyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Iodine crystal (for initiation)
Equipment:
-
Three-necked round-bottom flask, oven-dried
-
Dropping funnel, oven-dried
-
Condenser with a drying tube (CaCl₂ or CaSO₄), oven-dried
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Separatory funnel
Protocol Workflow:
Caption: Workflow for the Grignard reaction.
Procedure:
-
Apparatus Setup: Assemble the oven-dried three-necked flask with a magnetic stir bar, condenser (with drying tube), and dropping funnel. Maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon) throughout the setup.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 eq.) in the flask. Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
-
Addition of Ketone:
-
After the magnesium is consumed, cool the Grignard reagent solution to 0°C using an ice bath.
-
Prepare a solution of 2-methylcyclopentanone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
-
Reaction and Workup:
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution until the bubbling ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1-ethyl-2-methylcyclopentanol. The product can be used in the next step without further purification or can be purified by distillation if desired.
Step 2: Synthesis of this compound via Dehydration
This protocol describes the acid-catalyzed E1 dehydration of the tertiary alcohol intermediate.
Materials and Reagents:
-
1-Ethyl-2-methylcyclopentanol (from Step 1)
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Simple distillation apparatus (or fractional distillation for better separation)
-
Heating mantle
-
Separatory funnel
Protocol Workflow:
Caption: Workflow for the dehydration reaction.
Procedure:
-
Reaction Setup: Place the crude 1-ethyl-2-methylcyclopentanol (1.0 eq.) into a round-bottom flask. Slowly add 85% phosphoric acid (approx. 0.3 eq.). Add a few boiling chips.
-
Dehydration and Distillation:
-
Assemble a simple distillation apparatus.
-
Heat the mixture gently with a heating mantle. As the alkene product forms, it will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath. The distillation temperature should be kept below the boiling point of the starting alcohol to prevent it from distilling over.
-
-
Workup:
-
Transfer the cloudy distillate to a separatory funnel.
-
Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize any acid) and then with brine.
-
Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.
-
-
Isolation and Purification:
-
Dry the product over anhydrous CaCl₂ or MgSO₄.
-
Carefully decant or filter the dried liquid into a pre-weighed flask.
-
The purity can be assessed by Gas Chromatography (GC). If necessary, the product can be further purified by fractional distillation.
-
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (MW = 110.20 g/mol ). Key MS fragments (m/z) are expected at 95 and 81.[1]
-
¹H NMR Spectroscopy: To confirm the structure. Expected signals include those for the ethyl and methyl groups attached to the double bond, as well as the allylic and aliphatic protons of the cyclopentene ring.[1]
-
Infrared (IR) Spectroscopy: To confirm the presence of a C=C bond (around 1650 cm⁻¹) and the absence of the broad -OH stretch (around 3300 cm⁻¹) from the starting alcohol.
Conclusion
This application note provides a detailed and reliable two-step method for the synthesis of this compound from 2-methylcyclopentanone. The protocols for the Grignard reaction and subsequent acid-catalyzed dehydration are well-established transformations that can be readily implemented in a standard organic synthesis laboratory. This route offers a practical approach for obtaining this specific alkene isomer for further use in research and development.
References
Application Notes and Protocols for the Synthesis of 1-Ethyl-2-methylcyclopentene via Dehydration Reaction
Authored for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-Ethyl-2-methylcyclopentene through the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol. This elimination reaction is a fundamental transformation in organic synthesis, yielding a valuable unsaturated carbocyclic compound.
Introduction
The acid-catalyzed dehydration of alcohols is a classic and effective method for the synthesis of alkenes. This reaction proceeds via an E1 (unimolecular elimination) mechanism for secondary and tertiary alcohols, such as 1-ethyl-2-methylcyclopentanol. The process involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom results in the formation of a carbon-carbon double bond. Due to the tertiary nature of the starting alcohol, the reaction proceeds under relatively mild conditions.
Reaction Mechanism and Stereochemistry
The dehydration of 1-ethyl-2-methylcyclopentanol follows an E1 pathway, which is initiated by the protonation of the hydroxyl group by an acid catalyst, typically a strong, non-nucleophilic acid like phosphoric acid or sulfuric acid. This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). The departure of a water molecule leads to the formation of a tertiary carbocation, which is relatively stable. A base (such as water or the conjugate base of the acid) then abstracts a proton from a carbon atom adjacent to the carbocation, resulting in the formation of the alkene.
Due to the possibility of proton abstraction from different adjacent carbons, a mixture of isomeric alkenes can be formed. The major product is typically the most substituted and therefore most stable alkene, as predicted by Zaitsev's rule. In the case of 1-ethyl-2-methylcyclopentanol dehydration, the major product is expected to be this compound. However, other isomers such as 1-ethylidene-2-methylcyclopentane or 5-ethyl-1-methylcyclopentene could be formed as minor products.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of the reactant and the primary product, along with typical reaction parameters. These values are essential for calculating theoretical yields and for the characterization of the synthesized compound.
Table 1: Physical and Chemical Properties of Reactant and Product
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Starting Material | 1-Ethyl-2-methylcyclopentan-1-ol | C₈H₁₆O | 128.21 | ~160-165 | ~0.9 |
| Major Product | This compound | C₈H₁₄ | 110.20 | ~135-137 | ~0.8 |
Table 2: Typical Reaction Parameters for Dehydration of 1-ethyl-2-methylcyclopentanol
| Parameter | Value/Range | Notes |
| Catalyst | 85% Phosphoric Acid (H₃PO₄) | A less oxidizing alternative to sulfuric acid. |
| Reactant:Catalyst Ratio (v/v) | 4:1 to 2:1 | A catalytic amount of acid is sufficient. |
| Reaction Temperature | 140-160 °C | Sufficient to drive the reaction and distill the product. |
| Reaction Time | 1-2 hours | Monitored by the completion of product distillation. |
| Expected Yield | 70-85% | Dependent on the efficiency of distillation and workup. |
Experimental Protocols
Synthesis of this compound
This protocol details the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol.
Materials:
-
1-Ethyl-2-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Boiling chips
Equipment:
-
Round-bottom flask (50 mL or 100 mL)
-
Fractional distillation apparatus (Vigreux column, condenser, distillation head, receiving flask)
-
Heating mantle with a stirrer
-
Separatory funnel (100 mL)
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
Procedure:
-
To a 50 mL round-bottom flask, add 10.0 mL of 1-ethyl-2-methylcyclopentanol and a few boiling chips.
-
Carefully add 2.5 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed round-bottom flask as the receiver. Ensure all joints are properly sealed.
-
Heat the reaction mixture using a heating mantle to a temperature of 140-160 °C.
-
The alkene product will begin to distill along with water. Continue the distillation until no more distillate is collected. The head temperature should be maintained below 140 °C.
-
Transfer the distillate to a separatory funnel. Two layers will be visible: an upper organic layer (the alkene product) and a lower aqueous layer.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any residual acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.
-
Separate and discard the aqueous layer.
-
Wash the organic layer with 15 mL of water.
-
Separate and discard the aqueous layer.
-
Transfer the organic layer to a dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried product into a clean, pre-weighed distillation flask.
-
Perform a final simple distillation to purify the this compound, collecting the fraction that boils in the range of 135-137 °C.
-
Weigh the final product and calculate the percent yield.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To determine the purity of the product and identify any isomeric byproducts.
-
Sample Preparation: Dilute a small sample of the final product in a suitable solvent (e.g., dichloromethane or hexane).
-
Typical GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
-
Expected Results: The gas chromatogram should show a major peak corresponding to this compound.[1] Minor peaks may be present, corresponding to other isomers. The mass spectrum of the major peak should be consistent with the molecular weight of this compound (110.20 g/mol ) and show a characteristic fragmentation pattern.[1]
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the product.
-
Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: The spectrum is expected to show signals corresponding to the ethyl and methyl groups, as well as the allylic and aliphatic protons of the cyclopentene ring. The absence of a broad singlet corresponding to the hydroxyl proton of the starting material confirms the completion of the reaction.
-
¹³C NMR Spectroscopy: The spectrum should show signals for the eight distinct carbon atoms in the this compound molecule, including two signals in the alkene region (typically >100 ppm).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis of this compound.
Caption: E1 mechanism for the dehydration of 1-ethyl-2-methylcyclopentanol.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Synthesis of 1-Ethyl-2-methylcyclopentene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of the tetrasubstituted alkene, 1-Ethyl-2-methylcyclopentene, utilizing the Wittig reaction. The methodology involves the preparation of a phosphorus ylide from ethyltriphenylphosphonium bromide and its subsequent reaction with 2-methylcyclopentanone. This protocol is particularly relevant for the synthesis of complex organic molecules where precise control of double bond placement is critical. Detailed experimental procedures, a summary of quantitative data, and a workflow visualization are provided to ensure reproducibility and facilitate adoption in various research and development settings.
Introduction
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1] A significant advantage of this reaction is the unambiguous placement of the newly formed double bond, which circumvents the formation of isomeric mixtures often observed in elimination reactions.[1] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, which drives the reaction to completion.[1]
This application note details a specific protocol for the synthesis of this compound, a tetrasubstituted alkene. The synthesis involves two key stages: the preparation of the ethyltriphenylphosphonium ylide and the subsequent Wittig reaction with 2-methylcyclopentanone, a somewhat sterically hindered ketone.[2] The use of a non-stabilized ylide is expected to favor the formation of the desired alkene.
Experimental Protocols
Part 1: Preparation of Ethyltriphenylphosphonium Bromide
This procedure outlines the synthesis of the phosphonium salt precursor to the Wittig reagent.
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl bromide (CH₃CH₂Br)
-
Toluene, anhydrous
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.
-
Add ethyl bromide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, during which a white precipitate of the phosphonium salt will form.
-
Cool the mixture to room temperature and collect the white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting ethyltriphenylphosphonium bromide under vacuum. The product should be stored in a desiccator.
Part 2: Synthesis of this compound
This protocol describes the formation of the ylide and its reaction with 2-methylcyclopentanone.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
2-Methylcyclopentanone
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add ethyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe to form a suspension.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution (1.05 eq) dropwise to the stirred suspension. A color change to deep orange or red indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 2-methylcyclopentanone (1.0 eq) in anhydrous THF.
-
Cool the ylide solution back to 0 °C.
-
Slowly add the solution of 2-methylcyclopentanone to the ylide solution via cannula or syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide. To purify, dissolve the crude residue in a minimal amount of a non-polar solvent like hexanes and cool to precipitate the triphenylphosphine oxide. Filter to remove the solid.
-
Alternatively, the crude product can be purified by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes).
-
Data Presentation
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 2-Methylcyclopentanone | 1.0 eq | Starting ketone |
| Ethyltriphenylphosphonium bromide | 1.1 - 1.5 eq | Wittig salt |
| n-Butyllithium | 1.05 - 1.4 eq | Base for ylide formation |
| Reaction Conditions | ||
| Solvent | Anhydrous THF | |
| Ylide Formation Temperature | 0 °C to Room Temperature | |
| Ylide Formation Time | 1 - 2 hours | |
| Wittig Reaction Temperature | 0 °C to Room Temperature | |
| Wittig Reaction Time | 12 - 24 hours | Monitor by TLC |
| Expected Outcome | ||
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of reagents. |
| Product Molecular Weight | 110.20 g/mol [3] | |
| Product Appearance | Colorless oil |
Visualization
Wittig Reaction Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Signaling Pathway of the Wittig Reaction
The diagram below illustrates the mechanistic pathway of the Wittig reaction.
Caption: Mechanistic pathway of the Wittig reaction.
References
Application Notes and Protocols for Ring-Opening Metathesis Polymerization (ROMP) of Cyclopentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Ring-Opening Metathesis Polymerization (ROMP) of cyclopentene derivatives. This powerful polymerization technique offers a versatile platform for the synthesis of functional polymers with applications in materials science, and notably, in the biomedical field for drug delivery and tissue engineering.
Introduction to ROMP of Cyclopentene Derivatives
Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes strained cyclic olefins, such as cyclopentene and its derivatives, as monomers. The primary driving force for the polymerization of cyclopentene is the release of ring strain.[1] This process is catalyzed by transition metal alkylidene complexes, most notably Grubbs' catalysts (first, second, and third generation), which are known for their high tolerance to a wide variety of functional groups.[2] This functional group tolerance makes ROMP particularly suitable for the synthesis of complex, functional polymers for biomedical applications.[3]
The polymerization proceeds via a metal-carbene intermediate, leading to the formation of unsaturated polymers. The general mechanism involves the coordination of the cyclic olefin to the metal catalyst, followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. Subsequent cycloreversion opens the ring and regenerates a new metal-carbene species that continues the polymerization cycle.[4]
Polymers derived from cyclopentene are attractive due to their rubber-like properties and potential for recyclability through ring-closing metathesis.[1] Furthermore, the introduction of functional groups onto the cyclopentene ring allows for the synthesis of polymers with tailored properties for specific applications, such as drug delivery, bioimaging, and tissue engineering.[2][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the ROMP of cyclopentene and its derivatives.
Table 1: ROMP of Unsubstituted Cyclopentene with Different Catalysts and Conditions
| Catalyst | Monomer Concentration (M) | Temperature (°C) | Monomer Conversion (%) | Molecular Weight (Mn) (kDa) | Polydispersity Index (PDI) | Reference |
| Grubbs' 3rd Gen. (G-III) | 2.0 | 0 | >80 | - | - | [6] |
| Grubbs' 3rd Gen. (G-III) | 2.0 | -20 | 17 | - | - | [6] |
| Ru-8 | 2.0 | -20 | >99 | - | - | [6] |
| Grubbs' 2nd Gen. (G2) | - | - | - | - | - | [1] |
| Schrock's Mo-catalyst | - | - | - | - | - | [1] |
Table 2: Thermodynamic Parameters for the ROMP of Cyclopentene
| Catalyst | ΔH (kcal/mol) | ΔS (cal/mol·K) | Reference |
| Ruthenium-based | -5.6 | -18.5 | [7] |
| Grubbs' 2nd Gen. (G2) | -5.6 | -18.4 | [1] |
| Schrock's Mo-catalyst | -4.5 | -15.1 | [1] |
Table 3: Copolymerization of Ester-Functionalized Cyclopentene (CPM) with Norbornene (NB)
| Monomer Feed Ratio (CPM:NB) | Monomer Conversion (%) | Mn (kDa) | PDI | Reference |
| 1:1 | ~80 | - | narrow | [5] |
| - | - | high | narrow | [8] |
Experimental Protocols
General Materials and Methods
All manipulations of air- and moisture-sensitive compounds should be performed using standard Schlenk techniques or in a glovebox under an inert atmosphere (e.g., argon or nitrogen). Solvents should be purified using a solvent purification system or by distillation over appropriate drying agents. Grubbs' catalysts are commercially available but can be sensitive to air and moisture.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of monomers and polymers.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers relative to polystyrene or other appropriate standards.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the polymers, such as the glass transition temperature (Tg).
Synthesis of Ester-Functionalized Cyclopentene Monomers
This protocol describes the synthesis of methoxycarbonyl cyclopentene (CPM) as an example of a functionalized monomer.[5]
Materials:
-
Cyclopentene-3-carboxylic acid
-
Methanol
-
Sulfuric acid (catalytic amount)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve cyclopentene-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography to yield pure methoxycarbonyl cyclopentene.
Ring-Opening Metathesis Polymerization of a Functionalized Cyclopentene
This protocol provides a general procedure for the ROMP of an ester-functionalized cyclopentene using a Grubbs' catalyst.
Materials:
-
Functionalized cyclopentene monomer (e.g., CPM)
-
Grubbs' catalyst (e.g., Grubbs' 3rd Generation)
-
Anhydrous dichloromethane (or other suitable solvent)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (for precipitation)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the functionalized cyclopentene monomer in anhydrous dichloromethane to the desired concentration (e.g., 1-2 M).
-
In a separate vial, dissolve the Grubbs' catalyst in a small amount of anhydrous dichloromethane. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Rapidly inject the catalyst solution into the vigorously stirring monomer solution.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature or 0 °C) for a specified time (this can range from minutes to hours depending on the monomer and catalyst reactivity). Monitor the reaction by taking aliquots and analyzing by ¹H NMR to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding an excess of ethyl vinyl ether. Stir for an additional 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the polymer precipitate by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Purification of ROMP Polymers for Biomedical Applications
For biomedical applications, it is crucial to remove the residual ruthenium catalyst from the polymer, as it can be toxic.[9]
Materials:
-
Polymer from ROMP
-
Dichloromethane
-
Tris(hydroxymethyl)phosphine (THMP) or other scavenging agent
-
Silica gel
-
Methanol
Procedure:
-
Dissolve the polymer in a minimal amount of dichloromethane.
-
Add a ruthenium scavenging agent such as tris(hydroxymethyl)phosphine (THMP) in a 10-20 fold excess relative to the initial amount of catalyst used.
-
Stir the solution at room temperature for 24-48 hours.
-
Concentrate the solution and redissolve the polymer in a small amount of a suitable solvent.
-
Pass the polymer solution through a short plug of silica gel to remove the catalyst-scavenger complex.
-
Precipitate the purified polymer in cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
-
The ruthenium content can be quantified by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to ensure it is below the acceptable limits for biomedical applications.
Visualizations
ROMP Mechanism
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of ROMP polymers for biological applications - Kent Academic Repository [kar.kent.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of functional polyolefins via ring-opening metathesis polymerization of ester-functionalized cyclopentene and its copolymerization with cyclic comonomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Hydrobromination of 1-Ethyl-2-methylcyclopentene
Abstract
This application note provides a detailed overview of the reaction between 1-Ethyl-2-methylcyclopentene and hydrogen bromide (HBr). It delineates the underlying mechanistic pathways, including both ionic (Markovnikov) and radical (anti-Markovnikov) additions, and discusses the factors governing product regioselectivity. A comprehensive, representative experimental protocol for performing the hydrobromination is provided, alongside illustrative quantitative data and characterization details. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
The addition of hydrogen halides to alkenes is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of functionalized molecules. The reaction of this compound with HBr serves as an excellent case study for understanding the principles of electrophilic addition and the factors that control regioselectivity. Depending on the reaction conditions, the addition of HBr can proceed through either an ionic or a radical mechanism, leading to the formation of different constitutional isomers. Understanding and controlling these pathways is crucial for the targeted synthesis of specific haloalkanes, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals.
Reaction Mechanisms
The reaction of this compound with HBr can yield two primary products, 1-bromo-1-ethyl-2-methylcyclopentane and 1-bromo-2-ethyl-1-methylcyclopentane, depending on the reaction conditions.
Ionic Mechanism (Markovnikov Addition)
In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The initial step involves the protonation of the double bond by HBr, leading to the formation of a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom adds to the less substituted carbon of the double bond to form the more stable carbocation.[1] In the case of this compound, two possible tertiary carbocations can be formed. The relative stability of these carbocations will dictate the major product.
Protonation at C2 leads to a tertiary carbocation at C1, while protonation at C1 leads to a tertiary carbocation at C2. The stability of these carbocations is influenced by the electron-donating effects of the alkyl substituents. The subsequent attack of the bromide ion (Br-) on the carbocation yields the final alkyl halide product. It is important to consider the possibility of carbocation rearrangements, such as hydride or alkyl shifts, which could lead to the formation of an even more stable carbocation, although in this specific case, a rearrangement is unlikely as both initial carbocations are already tertiary.[2]
Caption: Ionic mechanism of HBr addition to this compound.
Radical Mechanism (Anti-Markovnikov Addition)
In the presence of radical initiators such as peroxides (ROOR), the addition of HBr proceeds via a free-radical chain mechanism.[3] This pathway leads to the anti-Markovnikov product. The reaction is initiated by the homolytic cleavage of the peroxide to form alkoxy radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). The bromine radical then adds to the double bond in a way that forms the most stable carbon radical. For this compound, the bromine radical will add to the more substituted carbon (C1) to generate a more stable tertiary radical at the less substituted carbon (C2). This radical then abstracts a hydrogen atom from another molecule of HBr to give the final product and regenerate a bromine radical, propagating the chain reaction.
Quantitative Data
| Reaction Condition | Major Product | Minor Product | Predicted Ratio (Major:Minor) |
| HBr (no peroxides) | 1-Bromo-1-ethyl-2-methylcyclopentane | 1-Bromo-2-ethyl-1-methylcyclopentane | > 1:1 |
| HBr, ROOR | 1-Bromo-2-ethyl-1-methylcyclopentane | 1-Bromo-1-ethyl-2-methylcyclopentane | > 1:1 |
Note: The ratios are illustrative and based on theoretical principles. Actual experimental results may vary.
Experimental Protocols
The following is a representative protocol for the ionic hydrobromination of this compound.
Materials:
-
This compound
-
Hydrogen bromide (48% aqueous solution or as a solution in acetic acid)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in dichloromethane. Cool the flask to 0 °C in an ice bath.
-
Addition of HBr: Slowly add a solution of HBr (1.1 eq) in acetic acid or a 48% aqueous solution of HBr to the stirred solution of the alkene over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the isomeric alkyl bromides.
-
Characterization: The structure and purity of the products can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the hydrobromination of this compound.
Conclusion
The reaction of this compound with HBr provides a clear illustration of the principles of electrophilic and radical additions to alkenes. The regiochemical outcome of the reaction can be effectively controlled by the choice of reaction conditions. The ionic pathway, following Markovnikov's rule, yields the more substituted alkyl bromide, while the radical pathway, in the presence of peroxides, leads to the anti-Markovnikov product. The provided experimental protocol offers a reliable method for the synthesis of the corresponding bromo-ethyl-methyl-cyclopentanes, which are valuable synthetic intermediates. Careful control of the reaction conditions and appropriate analytical techniques are essential for achieving the desired product with high selectivity and purity.
References
Application Notes and Protocols: Friedel-Crafts Acylation of 1-Ethyl-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] While traditionally applied to aromatic systems, its principles can be extended to alkenes, providing a pathway to synthesize valuable unsaturated ketones. These products can serve as crucial intermediates in the development of novel therapeutics, as cyclopentene moieties are found in numerous natural products and pharmaceuticals.[3][4][5] This document outlines the theoretical application and a detailed protocol for the Friedel-Crafts acylation of 1-ethyl-2-methylcyclopentene.
The reaction involves the addition of an acyl group to the cyclopentene ring, proceeding through a carbocation intermediate generated by the interaction of the alkene with a Lewis acid catalyst.[6][7] Careful control of reaction conditions is crucial to favor the desired acylation and minimize potential side reactions such as polymerization or rearrangements.[8]
Reaction Mechanism
The Friedel-Crafts acylation of this compound is initiated by the activation of an acyl halide with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion.[9][10] The double bond of the cyclopentene then attacks the acylium ion, leading to the formation of a tertiary carbocation intermediate. This intermediate is stabilized by the alkyl substituents on the ring. Subsequent elimination of a proton regenerates the double bond, yielding the acylated cyclopentene product.
Caption: Proposed mechanism for the Friedel-Crafts acylation of this compound.
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific acylating agents and desired products.
Materials and Equipment:
-
Reactants: this compound, Acyl chloride (e.g., acetyl chloride), Anhydrous aluminum chloride (AlCl₃)
-
Solvent: Anhydrous dichloromethane (DCM)
-
Workup Reagents: Crushed ice, Concentrated hydrochloric acid (HCl), Saturated sodium bicarbonate solution (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
-
Glassware: Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
-
Purification: Rotary evaporator, column chromatography apparatus (silica gel)
Procedure:
-
Reaction Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
-
Addition of Reactants:
-
Dissolve the acyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the alkene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5°C.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the mixture for an additional 1-2 hours at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure acylated cyclopentene.
-
Experimental Workflow
Caption: Step-by-step workflow for the Friedel-Crafts acylation of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the Friedel-Crafts acylation of this compound with acetyl chloride. Actual results may vary.
| Parameter | Expected Value |
| Reactant Ratios | |
| This compound | 1.0 equivalent |
| Acetyl Chloride | 1.0 equivalent |
| Aluminum Chloride | 1.1 equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Product Characterization | |
| Expected Yield | 60-75% |
| Appearance | Pale yellow oil |
| Expected ¹H NMR (CDCl₃) | Signals corresponding to cyclopentene, ethyl, methyl, and acetyl protons. |
| Expected ¹³C NMR (CDCl₃) | Signals for carbonyl, alkene, and aliphatic carbons. |
| Expected IR (neat) | Strong C=O stretch (~1685 cm⁻¹), C=C stretch (~1640 cm⁻¹). |
Safety Precautions
-
Friedel-Crafts reactions are highly exothermic and should be conducted with caution in a well-ventilated fume hood.[9]
-
Aluminum chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment (gloves, safety glasses).
-
Acyl chlorides are corrosive and lachrymatory. Handle in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Disclaimer: This document provides a theoretical framework and a generalized protocol. The specific reaction of this compound via Friedel-Crafts acylation may not be reported in the literature, and this protocol has not been experimentally validated. Researchers should conduct a thorough literature search and risk assessment before attempting this reaction. The expected data is illustrative and based on general principles of similar chemical transformations.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. m.youtube.com [m.youtube.com]
Applications of Substituted Cyclopentenes in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclopentenes are versatile building blocks in organic synthesis, serving as key intermediates in the construction of a wide array of complex molecules, including natural products, pharmaceuticals, and agrochemicals. Their utility stems from the diverse functionalities that can be incorporated into the five-membered ring, allowing for a range of subsequent chemical transformations. This document provides detailed application notes and protocols for the synthesis and use of substituted cyclopentenes, with a focus on key reactions such as the Pauson-Khand reaction, Ring-Closing Metathesis, and the Diels-Alder reaction.
Pauson-Khand Reaction: A Powerful Tool for Cyclopentenone Synthesis
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to furnish α,β-cyclopentenones.[1][2] This reaction is highly valuable for its ability to construct a five-membered ring with the concurrent formation of three new carbon-carbon bonds.[1] The intramolecular version of the PKR is particularly useful in the synthesis of complex, fused bicyclic systems with high regio- and stereoselectivity.[2]
Application in Terpene Synthesis
The Pauson-Khand reaction has been successfully applied in the total synthesis of various terpenes, which are a large and diverse class of naturally occurring organic compounds.[3] The reaction allows for the efficient construction of the cyclopentenone core found in many of these molecules.
Quantitative Data for Intramolecular Pauson-Khand Reaction
| Entry | Substrate (Enyne) | Promoter | Time (h) | Yield (%) | Reference |
| 1 | 1-hepten-6-yne | NMO | 12 | 75 | [2] |
| 2 | 1-octen-7-yne | NMO | 10 | 80 | [2] |
| 3 | (E)-1-phenyl-1-hepten-6-yne | NMO | 8 | 88 | [4] |
| 4 | (Z)-1-phenyl-1-hepten-6-yne | NMO | 12 | 72 | [4] |
| 5 | 1-(trimethylsilyl)-1-hepten-6-yne | NMO | 15 | 65 | [5] |
Experimental Protocol: Intramolecular Pauson-Khand Reaction
This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of an enyne substrate promoted by N-Methylmorpholine N-oxide (NMO).[2]
Materials:
-
Enyne substrate (1.0 eq)
-
Dicobalt octacarbonyl [Co₂(CO)₈] (1.1 eq)
-
N-Methylmorpholine N-oxide (NMO) (3-6 eq)
-
Anhydrous Dichloromethane (DCM)
-
Celite or Silica Gel
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Dissolve the enyne substrate in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add dicobalt octacarbonyl in one portion. The solution will typically turn a dark red or brown color.
-
Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.
-
Add N-Methylmorpholine N-oxide (NMO) to the reaction mixture. Gas evolution (CO₂) is often observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours at room temperature. For less reactive substrates, gentle heating (e.g., 40 °C) may be necessary.
-
Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose any remaining cobalt complexes.
-
Filter the mixture through a pad of celite or silica gel, washing thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired bicyclic cyclopentenone.[2]
Pauson-Khand Reaction Mechanism Workflow
Caption: Mechanism of the Cobalt-Catalyzed Pauson-Khand Reaction.
Ring-Closing Metathesis (RCM) for Cyclopentene Synthesis
Ring-Closing Metathesis (RCM) is a powerful and widely used reaction in organic synthesis for the formation of cyclic alkenes.[6] The reaction involves the intramolecular metathesis of a diene, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts).[6][7] RCM is particularly effective for the synthesis of 5- to 7-membered rings and has found broad application in the synthesis of natural products and pharmaceuticals.[6]
Application in the Synthesis of Carbocyclic Nucleosides
Substituted cyclopentenes are crucial intermediates in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose oxygen is replaced by a methylene group.[8] These modified nucleosides often exhibit potent antiviral and anticancer activities.[9][10] RCM provides an efficient route to the chiral cyclopentene core of these molecules.[9]
Quantitative Data for RCM in Carbocyclic Nucleoside Synthesis
| Entry | Diene Substrate | Catalyst | Solvent | Yield (%) of Cyclopentene | Reference |
| 1 | D-Ribose-derived diene | Grubbs' 1st Gen. | CH₂Cl₂ | 85 | [9] |
| 2 | L-Ribose-derived diene | Grubbs' 2nd Gen. | Toluene | 92 | [10] |
| 3 | Diene from D-xylose | Grubbs' 1st Gen. | CH₂Cl₂ | 88 | [11] |
| 4 | Diene with bulky protecting groups | Grubbs' 2nd Gen. | Benzene | 78 | [11] |
Experimental Protocol: RCM for Chiral Cyclopentenol Synthesis
This protocol describes the synthesis of a chiral cyclopentenol derivative from a D-ribose-derived diene using a Grubbs' catalyst, a key step in the synthesis of carbocyclic nucleosides.[9]
Materials:
-
D-Ribose-derived diene (1.0 eq)
-
Grubbs' First or Second Generation Catalyst (1-5 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene, degassed
-
Ethyl vinyl ether
-
Silica Gel
Procedure:
-
Dissolve the diene substrate in degassed, anhydrous DCM or toluene in a flame-dried flask under an inert atmosphere.
-
Add the Grubbs' catalyst to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C).
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentene.
RCM Experimental Workflow
Caption: Experimental workflow for Ring-Closing Metathesis.
Diels-Alder Reaction: Accessing Functionalized Cyclohexene Adducts
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[12][13] While this reaction directly produces cyclohexene derivatives, subsequent transformations of the Diels-Alder adducts can provide access to highly functionalized cyclopentane and cyclopentene systems. Furthermore, cyclopentadiene is a highly reactive diene in this reaction, leading to bicyclic products that are precursors to substituted cyclopentenes.[12][14]
Application in Asymmetric Synthesis
The use of chiral auxiliaries or chiral Lewis acid catalysts allows for highly stereoselective asymmetric Diels-Alder reactions, providing access to enantiomerically enriched products that are valuable intermediates in the synthesis of biologically active molecules.[15]
Quantitative Data for Asymmetric Diels-Alder Reaction
| Entry | Dienophile | Diene | Chiral Auxiliary/Catalyst | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) | Yield (%) | Reference |
| 1 | N-Acryloyl-(S)-4-benzyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl | >95:5 | >98 | 92 | [15] |
| 2 | N-Crotonoyl-(S)-4-benzyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl | >95:5 | >98 | 89 | [15] |
| 3 | Methyl Acrylate | Cyclopentadiene | BBr₃-Menthol Ether | 85:15 | 75 (endo) | 85 | [16] |
| 4 | N-Methylmaleimide | Anthracene (chiral template) | - | >98:2 (endo) | >95 | 90 | [17] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol describes the Lewis acid-catalyzed asymmetric Diels-Alder reaction between a chiral N-acryloyl oxazolidinone and cyclopentadiene.[15]
Materials:
-
Chiral N-(cyclopent-3-enecarbonyl)oxazolidinone (1.0 eq)
-
Freshly cracked cyclopentadiene (3.0 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.1 eq, 1.0 M solution in hexanes)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the chiral N-acryloyl oxazolidinone in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool the solution to -78 °C.
-
Slowly add the diethylaluminum chloride solution and stir the mixture for 30 minutes.
-
Add freshly cracked cyclopentadiene to the reaction mixture and continue stirring at -78 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃, followed by saturated aqueous Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir vigorously until the layers become clear.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired Diels-Alder adduct.
Logical Relationship in Asymmetric Diels-Alder Reaction
Caption: Stereocontrol in a Lewis Acid-Catalyzed Asymmetric Diels-Alder Reaction.
Applications in the Synthesis of Prostaglandins
Prostaglandins are a class of biologically active lipid compounds that are involved in numerous physiological processes.[1] Their complex structures, featuring a substituted cyclopentane core, have made them challenging targets for organic synthesis. Substituted cyclopentenes are key precursors in many synthetic routes to prostaglandins.[18]
Chemoenzymatic Synthesis of Prostaglandin F₂α
A concise chemoenzymatic synthesis of prostaglandin F₂α has been developed on a gram scale.[1] This approach utilizes a chiral cyclopentane core that is subsequently elaborated to the final product.
Key Steps in Prostaglandin Synthesis from a Cyclopentene Precursor:
-
Epoxidation of a substituted cyclopentene: Introduction of an epoxide provides a handle for the stereocontrolled installation of side chains.[18]
-
Nucleophilic opening of the epoxide: The epoxide is opened by a cuprate reagent corresponding to one of the prostaglandin side chains.[18]
-
Introduction of the second side chain: The second side chain is typically introduced via a Wittig reaction or another olefination method.[1]
-
Functional group manipulations: Final steps involve reduction of ketone functionalities and deprotection to yield the target prostaglandin.[1]
Prostaglandin Synthesis Workflow from Cyclopentadienedot
References
- 1. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Pauson–Khand reaction of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 6. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 7. Ring Closing Metathesis [organic-chemistry.org]
- 8. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical synthesis of D- and l-2-cyclopentenone and their utility for the synthesis of carbocyclic antiviral nucleosides against orthopox viruses (smallpox, monkeypox, and cowpox virus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Ethyl-2-methylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Ethyl-2-methylcyclopentene. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective methods for synthesizing this compound are:
-
Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol: This method involves the elimination of a water molecule from the corresponding tertiary alcohol using a strong acid catalyst. It is a straightforward approach but can lead to the formation of isomeric alkene byproducts.
-
Wittig Reaction of 2-Methylcyclopentanone: This route utilizes the reaction of 2-methylcyclopentanone with a phosphorus ylide (e.g., ethyltriphenylphosphonium bromide) to form the desired alkene with high regioselectivity. The primary challenge with this method is the removal of the triphenylphosphine oxide byproduct.
Q2: How can I synthesize the precursor, 1-Ethyl-2-methylcyclopentanol, for the dehydration reaction?
A2: 1-Ethyl-2-methylcyclopentanol is readily synthesized via a Grignard reaction. The reaction involves the nucleophilic addition of ethylmagnesium bromide to the carbonyl carbon of 2-methylcyclopentanone, followed by an acidic workup to protonate the resulting alkoxide.
Q3: What are the major byproducts to expect in the dehydration of 1-Ethyl-2-methylcyclopentanol?
A3: The major byproducts are typically isomeric alkenes resulting from the elimination of a proton from different adjacent carbon atoms. According to Saytzeff's rule, the most substituted alkene, this compound, is the major product. However, minor products such as 1-ethyl-5-methylcyclopentene and 2-ethyl-1-methylcyclopentene can also be formed. Under certain conditions that favor the Hofmann elimination pathway (e.g., using a bulky base), the proportion of less substituted alkenes might increase.
Q4: How can I effectively remove the triphenylphosphine oxide byproduct from the Wittig reaction?
A4: Triphenylphosphine oxide can be challenging to remove due to its polarity and high melting point. Common purification techniques include:
-
Crystallization: The crude product can be dissolved in a minimally polar solvent (e.g., a mixture of hexanes and ethyl acetate) and cooled to induce crystallization of the triphenylphosphine oxide, which can then be filtered off.
-
Column Chromatography: Flash chromatography on silica gel is a very effective method for separating the non-polar alkene product from the more polar triphenylphosphine oxide.
-
Precipitation: In some cases, adding a non-polar solvent like hexane to the crude reaction mixture can cause the triphenylphosphine oxide to precipitate.
Q5: How can I purify this compound from its isomeric byproducts?
A5: Due to the likely close boiling points of the isomeric alkene byproducts, fractional distillation is the most effective method for purification. A distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is recommended for efficient separation.
Troubleshooting Guides
Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of Alkene Mixture | Incomplete reaction. | - Increase Reaction Time: Monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time. - Increase Temperature: Gently increase the reaction temperature to favor the elimination reaction. However, avoid excessive heat to prevent charring. - Efficient Water Removal: Ensure that the distillation setup is efficient in removing the water and alkene products as they form to drive the equilibrium forward. |
| Polymerization of the alkene product. | - Use a Milder Acid: Consider using a less corrosive acid like phosphoric acid instead of sulfuric acid to minimize polymerization. - Keep Temperature Moderate: Avoid excessively high temperatures which can promote polymerization. | |
| High Proportion of Isomeric Byproducts | Reaction conditions favoring non-Saytzeff elimination or carbocation rearrangement. | - Choice of Acid: Use a non-bulky acid catalyst like sulfuric or phosphoric acid to favor the Saytzeff product. - Temperature Control: Higher temperatures generally favor the formation of the more thermodynamically stable this compound. |
| Charring of the Reaction Mixture | Strong oxidizing nature of the acid catalyst (especially sulfuric acid). | - Use Phosphoric Acid: Phosphoric acid is less oxidizing and less prone to causing charring. - Maintain a Controlled Temperature: Avoid overheating the reaction mixture. |
Wittig Reaction of 2-Methylcyclopentanone
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of this compound | Incomplete ylide formation. | - Use a Strong, Dry Base: Ensure the base (e.g., n-butyllithium, sodium hydride) is of high quality and the reaction is performed under strictly anhydrous conditions. - Anhydrous Solvent: Use a dry, aprotic solvent like THF or diethyl ether. |
| Low reactivity of the ketone. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or gently heat the reaction mixture. Monitor progress by TLC. | |
| Ylide decomposition. | - Maintain Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ylide from reacting with atmospheric moisture or oxygen. | |
| Presence of Unreacted 2-Methylcyclopentanone | Insufficient ylide. | - Use a Slight Excess of Ylide: Employing a small excess (e.g., 1.1 equivalents) of the phosphonium salt and base can help drive the reaction to completion. |
| Difficulty in Removing Triphenylphosphine Oxide | Similar solubility characteristics to the product in some solvents. | - Optimize Crystallization Solvent System: Experiment with different solvent mixtures (e.g., varying ratios of hexane to ethyl acetate) to find the optimal conditions for precipitating the byproduct while keeping the product in solution. - Thorough Column Chromatography: Use a long silica gel column and a solvent system with low polarity to achieve good separation. |
Data Presentation
The following tables summarize illustrative quantitative data for the synthesis of this compound. Note: This data is for comparative and illustrative purposes and may vary based on specific experimental conditions.
Table 1: Comparison of Synthesis Routes for this compound
| Synthesis Route | Starting Materials | Key Reagents | Reaction Temperature | Reaction Time | Illustrative Yield (%) |
| Acid-Catalyzed Dehydration | 1-Ethyl-2-methylcyclopentanol | H₂SO₄ or H₃PO₄ | 140-160 °C | 1-2 hours | ~75-85% |
| Wittig Reaction | 2-Methylcyclopentanone, Ethyltriphenylphosphonium bromide | n-BuLi or NaH | 0 °C to Room Temp | 12-24 hours | ~80-90% |
Table 2: Product Distribution in the Dehydration of 1-Ethyl-2-methylcyclopentanol with Different Acid Catalysts
| Acid Catalyst | Reaction Temperature | This compound (%) | Other Isomers (%) |
| H₂SO₄ | 150 °C | ~85 | ~15 |
| H₃PO₄ | 150 °C | ~80 | ~20 |
| p-Toluenesulfonic acid | 150 °C | ~78 | ~22 |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethyl-2-methylcyclopentanol via Grignard Reaction
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.
-
Grignard Reagent Formation: In the flask, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous diethyl ether. Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction. Once the reaction starts, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
Addition of Ketone: After the magnesium has been consumed, cool the Grignard reagent to 0 °C. Slowly add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-Ethyl-2-methylcyclopentanol. The product can be purified by distillation.
Protocol 2: Synthesis of this compound via Acid-Catalyzed Dehydration
-
Setup: In a round-bottom flask equipped with a fractional distillation apparatus, place the crude 1-Ethyl-2-methylcyclopentanol (1.0 equivalent).
-
Acid Addition: Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).
-
Distillation: Heat the mixture to 140-160 °C. The alkene and water will co-distill. Collect the distillate in a receiving flask cooled in an ice bath.
-
Workup: Wash the distillate with a saturated sodium bicarbonate solution, followed by water.
-
Purification: Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation to separate the isomeric alkenes.
Protocol 3: Synthesis of this compound via Wittig Reaction
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add n-butyllithium (1.05 equivalents). Allow the mixture to warm to room temperature and stir for 1 hour to form the deep red ylide.
-
Addition of Ketone: Cool the ylide solution back to 0 °C and slowly add a solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using hexane as the eluent to separate the this compound from the triphenylphosphine oxide.
Mandatory Visualizations
Caption: Mechanism of Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol.
Caption: Experimental Workflow for the Wittig Synthesis of this compound.
Caption: Troubleshooting Decision Tree for Dehydration Synthesis.
Technical Support Center: Purification of 1-Ethyl-2-methylcyclopentene by Fractional Distillation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-Ethyl-2-methylcyclopentene via fractional distillation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: Why is fractional distillation necessary for purifying this compound?
A1: Fractional distillation is required to separate this compound from impurities with very similar boiling points. During its synthesis, particularly through methods like the dehydration of 2-ethyl-1-methylcyclopentanol, a mixture of isomeric alkenes is often formed. These isomers, along with unreacted starting materials and byproducts, typically have boiling points that are too close for effective separation by simple distillation. Fractional distillation provides the necessary theoretical plates to achieve a high degree of separation for these closely boiling compounds.[1]
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities in crude this compound samples, especially from alcohol dehydration synthesis, can include:
-
Isomeric Alkenes: 3-Ethyl-1-methylcyclopentene, 1-Ethyl-5-methylcyclopentene, and other positional isomers.
-
Unreacted Starting Material: 2-Ethyl-1-methylcyclopentanol.
-
Byproducts: Dicyclopentyl ethers and polymerization products.
-
Saturated Analogs: Ethyl-methylcyclopentane isomers may also be present depending on the reaction conditions.
Q3: What is the expected boiling point of this compound?
Q4: How can I determine the purity of my collected fractions?
A4: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying the components of a volatile mixture. By comparing the retention times of the peaks in your sample to those of known standards, you can identify and determine the relative amounts of this compound and any impurities.
-
NMR Spectroscopy: 1H and 13C NMR can be used to identify the structure of the compound in each fraction and to detect the presence of impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Isomers | 1. Insufficient number of theoretical plates in the fractionating column. 2. Distillation rate is too fast. 3. Poor insulation of the column. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). This allows for proper vapor-liquid equilibrium to be established on each theoretical plate. 3. Insulate the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. |
| Temperature Fluctuations at the Distillation Head | 1. Uneven boiling (bumping) of the liquid in the distilling flask. 2. Inconsistent heating from the heating mantle. | 1. Ensure the presence of boiling chips or a magnetic stir bar in the distilling flask for smooth boiling. 2. Use a sand bath or an oil bath for more uniform heating of the distilling flask. |
| No Distillate is Collected | 1. The heating temperature is too low. 2. A leak in the distillation apparatus. | 1. Gradually increase the temperature of the heating mantle until the liquid in the flask begins to boil and the vapor line starts to move up the fractionating column. 2. Check all joints and connections for a proper seal. Ensure that all glassware is free of cracks. |
| Flooding of the Fractionating Column | 1. The heating rate is too high, causing excessive vaporization. | 1. Immediately reduce the heating rate. If necessary, temporarily remove the heating source to allow the liquid to drain back into the distilling flask. |
| Low Recovery of the Product | 1. Significant hold-up of material in the fractionating column. 2. Loss of volatile product through leaks. | 1. Choose a fractionating column with a lower hold-up volume if possible. After the distillation is complete, you can try to recover some of the material from the column by gently heating it. 2. Ensure all connections are securely clamped and sealed. |
Data Presentation
Table 1: Physical Properties of 1-Ethyl-2-methylcyclopentane Isomers (Saturated Analogs)
| Compound | CAS Number | Boiling Point (°C) |
| cis-1-Ethyl-2-methylcyclopentane | 930-89-2 | 127.95[3] |
| trans-1-Ethyl-2-methylcyclopentane | 930-90-5 | 124.1[2] |
| 1-Ethyl-1-methylcyclopentane | 16747-50-5 | 118.8[4] |
Note: The boiling points of the corresponding alkenes (ethyl-methylcyclopentenes) are expected to be in a similar range.
Experimental Protocols
Protocol: Fractional Distillation of Crude this compound
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
Place boiling chips or a magnetic stir bar in the round-bottom flask.
-
Fill the round-bottom flask with the crude this compound mixture to no more than two-thirds of its capacity.
-
Properly insulate the fractionating column with glass wool or aluminum foil.
-
Ensure a gentle and constant flow of cooling water through the condenser.
2. Distillation Procedure:
-
Begin heating the round-bottom flask gently using a heating mantle.
-
Observe the vapor as it rises through the fractionating column. A condensation ring should slowly ascend the column.
-
Maintain a slow and steady distillation rate of 1-2 drops per second into the receiving flask.
-
Monitor the temperature at the distillation head. Collect the initial fraction (forerun), which will contain the lower-boiling impurities.
-
As the temperature stabilizes at the boiling point of the desired this compound fraction, change the receiving flask to collect the purified product.
-
Continue collecting this main fraction as long as the temperature remains constant.
-
If the temperature begins to drop or rise significantly, change the receiving flask again to collect the final fraction (after-run), which will contain higher-boiling impurities.
-
Stop the distillation before the distilling flask runs dry to prevent the formation of peroxides and potential explosions.
3. Analysis:
-
Analyze the collected fractions for purity using Gas Chromatography (GC) or NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting workflow for common fractional distillation issues.
References
Technical Support Center: Synthesis of 1-Ethyl-2-methylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-2-methylcyclopentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides & FAQs
This guide addresses common problems and the formation of side products during the primary synthetic routes for this compound: acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol and the Wittig reaction.
Acid-Catalyzed Dehydration of 2-Ethyl-1-methylcyclopentanol
Issue: Low yield of this compound and formation of isomeric side products.
Question: My dehydration of 2-ethyl-1-methylcyclopentanol resulted in a low yield of the desired this compound and a significant number of isomeric impurities. How can I optimize the reaction to favor the desired product?
Answer: The acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol proceeds via an E1 mechanism, which involves a carbocation intermediate. This intermediate can lead to the formation of several isomeric alkenes. The major product, this compound, is formed following Zaitsev's rule, which favors the most substituted (and generally most stable) alkene.[1][2] However, deprotonation at other accessible β-carbons and carbocation rearrangements can lead to various side products.
Troubleshooting Steps:
-
Choice of Acid Catalyst: Use a strong, non-nucleophilic acid like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[3] Phosphoric acid is often preferred as it is less likely to cause charring.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures favor elimination over substitution. However, excessively high temperatures can promote side reactions and polymerization. It is recommended to distill the alkene products as they are formed to shift the equilibrium towards the products.[4]
-
Reaction Monitoring: Utilize Gas Chromatography (GC) to monitor the progress of the reaction and determine the ratio of isomeric products.[5] This will aid in optimizing reaction conditions.
Question: What are the likely isomeric side products in the dehydration of 2-ethyl-1-methylcyclopentanol?
Answer: Besides the desired this compound, you can expect the formation of the following isomers:
-
1-Ethyl-5-methylcyclopentene: Formed by deprotonation of the methyl group.
-
3-Ethyl-2-methylcyclopentene: A less substituted alkene.
-
Products of carbocation rearrangement: Although less common for five-membered rings, ring contraction to a more substituted cyclobutane derivative or other skeletal rearrangements are possible, especially at higher temperatures. One instance of a ring contraction from a six-membered to a five-membered ring during dehydration has been reported.[6]
Wittig Reaction
Issue: Difficulty in purifying the product from triphenylphosphine oxide.
Question: After performing a Wittig reaction to synthesize this compound from 2-pentanone and ethyltriphenylphosphonium bromide, I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are effective purification methods?
Answer: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions due to its physical properties.[7][8] Several methods can be employed for its removal:
-
Crystallization: TPPO is often crystalline and can sometimes be removed by crystallization from a suitable solvent system, such as a non-polar solvent like hexane or a mixture of ether and pentane.[8]
-
Chromatography: Column chromatography is a reliable method for separating the less polar alkene product from the more polar TPPO. A silica gel plug filtration can also be effective for smaller scales.[9]
-
Precipitation of a TPPO-Metal Salt Complex: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol can precipitate the TPPO complex, which can then be removed by filtration.[9]
Question: Are there any other side products I should be aware of in the Wittig reaction for this synthesis?
Answer: While the Wittig reaction is known for its reliability in forming a double bond at a specific location, some side reactions can occur:[10][11]
-
Epoxide formation: Under certain conditions, the intermediate betaine can cyclize to form an epoxide instead of an alkene.
-
Side reactions due to the base: If a very strong base like butyllithium is used, it can deprotonate the α-carbon of the ketone, leading to enolate formation and subsequent side reactions. For a relatively unhindered ketone like 2-pentanone, this is less of a concern with standard bases like sodium hydride or potassium tert-butoxide.[12][13]
Data Presentation
Table 1: Predicted Product Distribution in the Acid-Catalyzed Dehydration of 2-Ethyl-1-methylcyclopentanol (Qualitative)
| Product Name | Structure | Predicted Abundance | Rationale |
| This compound | Major | Zaitsev's Rule: Most substituted alkene.[14] | |
| 1-Ethyl-5-methylcyclopentene | Minor | Less substituted alkene. | |
| 3-Ethyl-2-methylcyclopentene | Minor | Less substituted alkene. | |
| Rearrangement Products | Varies | Trace | Possible at elevated temperatures. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Dehydration of 2-Ethyl-1-methylcyclopentanol
Objective: To synthesize this compound via the acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol.
Materials:
-
2-ethyl-1-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
-
Distillation apparatus
Procedure:
-
Place 2-ethyl-1-methylcyclopentanol and a few boiling chips into a round-bottom flask.
-
Slowly add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.
-
Set up a fractional distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Heat the reaction mixture to distill the alkene products as they form. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask.
-
Purify the crude product by fractional distillation.
Protocol 2: Wittig Synthesis of this compound
Objective: To synthesize this compound from 2-pentanone using a Wittig reagent.
Materials:
-
Ethyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Dry tetrahydrofuran (THF)
-
2-Pentanone
-
Pentane
-
Saturated ammonium chloride solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add ethyltriphenylphosphonium bromide and dry THF.
-
Cool the suspension in an ice bath and slowly add the strong base (e.g., NaH or t-BuOK) to form the ylide (a color change is typically observed).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution back to 0°C and add a solution of 2-pentanone in dry THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the ketone.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the mixture with pentane. The triphenylphosphine oxide byproduct may precipitate.
-
Filter the mixture to remove any precipitated triphenylphosphine oxide.
-
Wash the pentane solution with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the pentane by simple distillation.
-
Further purify the crude this compound by fractional distillation.
Visualizations
Caption: Reaction pathway for the dehydration of 2-ethyl-1-methylcyclopentanol.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. Solved Occasionally, 1-ethyl-1-cyclopentene is also observed | Chegg.com [chegg.com]
- 7. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. orgosolver.com [orgosolver.com]
- 14. youtube.com [youtube.com]
Improving selectivity in the dehydration of 2-methylcyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the dehydration of 2-methylcyclopentanol.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydration of 2-methylcyclopentanol, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my desired alkene product consistently low?
Answer:
Low product yield can stem from several factors throughout the experimental process. Here are some common causes and their corresponding solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or moderately increase the temperature. Ensure efficient mixing to maximize contact between the reactant and the catalyst.
-
-
Loss of Product During Distillation: If the product alkene is volatile, it may be lost during the reaction or workup.[1][2]
-
Solution: Use a fractional distillation setup to carefully separate the product as it forms.[1] Ensure the collection flask is adequately cooled to minimize evaporation.
-
-
Suboptimal Catalyst Activity: The acid catalyst may be old, contaminated, or used in an insufficient amount.
-
Solution: Use a fresh bottle of a strong acid catalyst like concentrated sulfuric acid or phosphoric acid.[3] Ensure the correct molar ratio of catalyst to substrate is used.
-
-
Side Reactions: The formation of byproducts, such as polymers or ethers, can reduce the yield of the desired alkene.
-
Solution: Optimize the reaction temperature. Excessively high temperatures can favor polymerization. Ensure a non-nucleophilic acid is used to avoid substitution reactions.[4]
-
Question: My product mixture contains multiple alkene isomers. How can I improve the selectivity towards 1-methylcyclopentene?
Answer:
The formation of multiple isomers is common in the dehydration of 2-methylcyclopentanol due to the nature of the E1 reaction mechanism.[5][6] Here’s how you can enhance selectivity for the thermodynamically favored product, 1-methylcyclopentene:
-
Choice of Catalyst: The type of acid catalyst can influence selectivity.
-
Solution: Strong, non-nucleophilic acids like phosphoric acid (H₃PO₄) or sulfuric acid (H₂SO₄) generally favor the formation of the most stable alkene (Zaitsev's product).[7][8] Some solid acid catalysts, like Montmorillonite KSF clay, have also been used and may offer different selectivity profiles.[9][10]
-
-
Reaction Temperature and Time: These parameters can affect the product distribution.
-
Solution: Generally, allowing the reaction to reach thermodynamic equilibrium will favor the most stable product. This may involve longer reaction times or slightly elevated temperatures. However, excessively high temperatures can lead to undesired side reactions. Careful optimization is key.
-
-
Reaction Mechanism Control: The reaction proceeds via a carbocation intermediate, which can lead to different products.
-
Solution: While direct control over the carbocation is difficult, using a bulky base in combination with converting the alcohol to a better leaving group (like a tosylate) can favor an E2 mechanism, which can provide better regioselectivity. However, this is a different reaction pathway than direct acid-catalyzed dehydration.
-
Question: I am observing unexpected peaks in my GC-MS analysis. What could they be?
Answer:
Unexpected peaks in your GC-MS can be indicative of side reactions or rearrangements.
-
Carbocation Rearrangements: The initial secondary carbocation formed can rearrange to a more stable tertiary carbocation via a hydride shift, leading to different alkene products.[2][11][12]
-
Polymerization: Alkenes can polymerize in the presence of strong acids, especially at higher temperatures.
-
Indication: This may appear as a broad hump or multiple peaks at higher retention times in your GC chromatogram.
-
-
Ether Formation: Under certain conditions, the alcohol can react with the carbocation intermediate or another alcohol molecule to form an ether.
-
Indication: This would appear as a peak with a higher boiling point than the alkene products.
-
To identify these unknown peaks, carefully analyze the mass fragmentation patterns from your MS data and compare them with spectral libraries.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the acid-catalyzed dehydration of 2-methylcyclopentanol?
A1: The reaction typically proceeds through an E1 (elimination, unimolecular) mechanism.[12] The steps are as follows:
-
Protonation of the hydroxyl group: The acid catalyst protonates the alcohol's -OH group, turning it into a good leaving group (-OH₂⁺).[3][4]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation.[3][12]
-
Deprotonation: A weak base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond. This can lead to the formation of 1-methylcyclopentene or 3-methylcyclopentene.[8]
Q2: Which alkene isomer is expected to be the major product and why?
A2: According to Zaitsev's rule, the dehydration of alcohols typically yields the most substituted (and therefore most stable) alkene as the major product.[7][13] In the case of 2-methylcyclopentanol, 1-methylcyclopentene is the more substituted alkene and is generally the major product.[8]
Q3: What are the typical catalysts used for this reaction?
A3: Strong, non-nucleophilic acids are the most common catalysts. These include:
-
Concentrated sulfuric acid (H₂SO₄)[8]
-
Concentrated phosphoric acid (H₃PO₄)[14][15] Additionally, solid acid catalysts like Montmorillonite KSF clay have been explored as a more environmentally friendly option.[9]
Q4: How can I monitor the progress of the reaction?
A4: The most effective way to monitor the reaction is by using gas chromatography (GC).[15][16] By taking small aliquots from the reaction mixture at different time points, you can analyze the disappearance of the starting material (2-methylcyclopentanol) and the appearance of the alkene products. Thin-layer chromatography (TLC) can also be used, but GC provides quantitative data on the product distribution.
Q5: What is a suitable workup procedure for this reaction?
A5: A typical workup procedure involves:
-
Neutralization: After the reaction is complete, the mixture is cooled and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst.[14]
-
Extraction: The organic layer containing the alkene products is then extracted using an organic solvent like diethyl ether.
-
Drying: The organic extract is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed via distillation or rotary evaporation to yield the crude product mixture.[1]
Data Presentation
The following table summarizes representative quantitative data for the product distribution in the dehydration of a similar secondary alcohol, 2-methylcyclohexanol, which provides insight into the expected outcomes for 2-methylcyclopentanol.
| Catalyst System | Starting Material | Temperature (°C) | Approx. Yield of 1-Methylalkene (%) | Key Observations |
| 85% H₃PO₄ | 2-Methylcyclohexanol | Distillation | ~66% (1-methylcyclohexene) | The major product is the more substituted alkene, following Zaitsev's rule.[14] |
| Montmorillonite KSF clay | 2-Methylcyclohexanol | Reflux | ~67% (1-methylcyclohexene) | A greener alternative to strong acids, also favoring the Zaitsev product.[9] |
Experimental Protocols
Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
This protocol is a representative method for the laboratory-scale synthesis of methylcyclopentene isomers.
Materials:
-
2-methylcyclopentanol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Boiling chips
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Distillation apparatus (simple or fractional)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Place 2-methylcyclopentanol into a round-bottom flask.
-
Slowly add the acid catalyst (e.g., 85% H₃PO₄) to the flask while swirling.[14]
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble a simple or fractional distillation apparatus.[14]
-
Gently heat the reaction mixture to initiate the dehydration and distill the alkene products as they are formed.[1]
-
Continue the distillation until no more product is collected.
-
Cool the distillate in an ice bath and transfer it to a separatory funnel.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.[14]
-
Separate the organic layer and wash it with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried product into a clean, pre-weighed flask.
-
Analyze the product mixture using gas chromatography-mass spectrometry (GC-MS) to determine the product distribution and purity.[17]
Visualizations
Caption: Reaction pathway for the dehydration of 2-methylcyclopentanol.
Caption: Experimental workflow for 2-methylcyclopentanol dehydration.
Caption: Troubleshooting flowchart for improving reaction selectivity.
References
- 1. Dehydration of an alcohol [cs.gordon.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. brainly.com [brainly.com]
- 6. Dehydration of 2 -methylcyclopentanol gives a mixture of three alkenes. P.. [askfilo.com]
- 7. Regioselectivity in dehydration of alcohols | Filo [askfilo.com]
- 8. homework.study.com [homework.study.com]
- 9. beyondbenign.org [beyondbenign.org]
- 10. lakeland.edu [lakeland.edu]
- 11. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. periodicchemistry.com [periodicchemistry.com]
- 13. brainly.in [brainly.in]
- 14. benchchem.com [benchchem.com]
- 15. webassign.net [webassign.net]
- 16. uwosh.edu [uwosh.edu]
- 17. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Technical Support Center: Preventing Polymerization of 1-Ethyl-2-methylcyclopentene
Welcome to the technical support center for the storage and handling of 1-Ethyl-2-methylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the stability of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Increased Viscosity or Gel Formation in Stored Sample | Spontaneous polymerization has occurred. | 1. Do not use the material. 2. Review storage conditions (temperature, light exposure, atmosphere). 3. Verify the presence and concentration of a polymerization inhibitor. 4. If necessary, purify the remaining stock to remove oligomers and add a fresh inhibitor. |
| Inconsistent Experimental Results | Partial polymerization of the starting material may be leading to inaccurate concentrations and the presence of reactive oligomers. | 1. Test the purity of the this compound stock. 2. Consider purifying the monomer by distillation before use, especially for sensitive reactions. 3. Ensure the solvent and other reagents are free of polymerization initiators (e.g., peroxides). |
| Precipitate Formation During Storage | Formation of insoluble high molecular weight polymers. | 1. Isolate a sample of the precipitate and analyze to confirm its polymeric nature. 2. This indicates a significant loss of monomer and the unsuitability of the stock for further use. 3. Re-evaluate and improve storage and handling procedures immediately. |
Frequently Asked Questions (FAQs)
Q1: What causes this compound to polymerize during storage?
A1: this compound, like other alkenes, can undergo spontaneous polymerization, primarily through a free-radical mechanism. This process can be initiated by:
-
Heat: Elevated temperatures provide the activation energy for the initiation of polymerization.
-
Light: UV light can generate free radicals, which can initiate the polymerization chain reaction.
-
Oxygen: While oxygen can sometimes act as an inhibitor, it can also form peroxides, especially in the presence of light and heat. These peroxides can then decompose to initiate polymerization.
-
Contaminants: Impurities such as peroxides from solvents (e.g., ethers) or trace metals can act as catalysts or initiators.
Q2: How can I prevent the polymerization of this compound?
A2: To prevent polymerization, a multi-faceted approach focusing on storage conditions and the use of inhibitors is crucial.
-
Storage Temperature: Store this compound at a low temperature, ideally between 2-8°C.[1] Avoid freezing, as this can cause phase separation of inhibitors.
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Light Protection: Use amber-colored glass bottles or store in a dark place to protect from light.
-
Inhibitors: Add a suitable free-radical inhibitor at an appropriate concentration.
Q3: What are the recommended inhibitors and their typical concentrations?
A3: Common and effective free-radical inhibitors for olefins include phenolic compounds and stable free radicals. The choice and concentration depend on the required storage duration and purity requirements for its end-use.
| Inhibitor | Typical Concentration (ppm) | Notes |
| Butylated Hydroxytoluene (BHT) | 50 - 200 | A widely used, cost-effective phenolic antioxidant. |
| 4-Methoxyphenol (MEHQ) | 50 - 500 | Another common phenolic inhibitor. Often requires the presence of a small amount of oxygen to be effective. |
| (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) | 10 - 100 | A highly effective stable free radical inhibitor. |
Q4: How do I know if my this compound has started to polymerize?
A4: Early detection of polymerization is key to ensuring the quality of your experiments.
-
Visual Inspection: An increase in viscosity or the appearance of cloudiness or solid precipitates are clear indicators of polymerization.
-
Analytical Methods: For more subtle detection, techniques like Gas Chromatography (GC) can be used to identify the formation of dimers and other oligomers, which will appear as new peaks with longer retention times than the monomer. High-Performance Liquid Chromatography (HPLC) can also be employed to detect non-volatile oligomers.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound
This protocol is designed to assess the long-term stability of this compound under controlled conditions. The Arrhenius equation can be used to extrapolate the shelf-life at recommended storage temperatures from data obtained at elevated temperatures.[2][3][4]
1. Materials:
- This compound (with and without inhibitor)
- GC vials with septa
- Oven or heating block capable of maintaining a constant temperature (e.g., 40°C, 50°C, 60°C)
- Gas Chromatograph with a suitable column for separating the monomer from potential oligomers.
2. Procedure:
- Prepare several sealed GC vials with the this compound samples. Include control samples stored at the recommended temperature (2-8°C).
- Place the vials in the oven at the selected elevated temperatures.
- At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature condition.[5]
- Allow the vial to cool to room temperature.
- Analyze the sample by GC to quantify the remaining monomer and detect the formation of any oligomers.
- Plot the concentration of the monomer as a function of time for each temperature.
- Determine the degradation rate constant (k) at each temperature from the slope of the line.
- Create an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).
- Extrapolate the line to the recommended storage temperature (e.g., 4°C) to determine the rate constant and predict the shelf-life under normal storage conditions.
Protocol 2: Quantification of Oligomer Formation by Gas Chromatography (GC)
1. Instrumentation and Conditions:
- Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
- Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating hydrocarbons.
- Injector Temperature: 250°C
- Detector Temperature: 280°C
- Oven Program: Start at a temperature low enough to get good separation of the monomer peak (e.g., 50°C), then ramp up to a higher temperature (e.g., 250°C) to elute any higher-boiling oligomers.
- Carrier Gas: Helium or Hydrogen.
2. Sample Preparation:
- Dilute a small, known amount of the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
3. Analysis:
- Inject the prepared sample into the GC.
- Identify the peak corresponding to the this compound monomer based on its retention time (confirm with a pure standard if necessary).
- Look for any new peaks appearing at longer retention times. These are indicative of dimer, trimer, and other oligomer formation.
- The area of these peaks relative to the monomer peak can be used to estimate the extent of polymerization.
Visualizations
Below are diagrams illustrating key concepts for preventing the polymerization of this compound.
Caption: Factors leading to polymerization and preventive measures.
Caption: Troubleshooting workflow for suspected polymerization.
References
Technical Support Center: GC-MS Analysis of Cyclopentene Isomers
Welcome to the technical support center for the GC-MS analysis of cyclopentene and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these volatile cyclic hydrocarbons.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate cyclopentene isomers using GC-MS?
A1: Cyclopentene and its isomers, such as 1-cyclopentene, 3-cyclopentene, and methylenecyclobutane, possess very similar molecular weights and boiling points. This results in comparable interactions with the GC stationary phase, often leading to poor chromatographic resolution and co-elution. Their mass spectra are also frequently very similar, making chromatographic separation essential for accurate identification and quantification.
Q2: What are the most common issues encountered when analyzing cyclopentene isomers by GC-MS?
A2: The most frequent challenges include:
-
Co-elution or Poor Resolution: Peaks for different isomers overlap, making accurate quantification difficult.
-
Peak Tailing: Asymmetrical peak shapes can affect integration and accuracy.
-
Inconsistent Retention Times: Fluctuations in retention times across different runs can hinder compound identification.
-
Similar Mass Spectra: Difficulty in distinguishing between isomers based on their fragmentation patterns alone.
Q3: Which type of GC column is best suited for separating cyclopentene isomers?
A3: The choice of GC column is critical for separating cyclopentene isomers.
-
Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), separate compounds primarily by their boiling points. While useful, they may not provide sufficient selectivity for isomers with very close boiling points.
-
Mid-polar to polar columns , such as those containing phenyl or cyanopropyl functional groups, can offer different selectivity based on polarity and pi-pi interactions with the double bonds in the cyclopentene ring. For complex mixtures of isomers, a polar stationary phase may provide better resolution.
-
For chiral isomers, a specialized chiral stationary phase , often based on cyclodextrin derivatives, is necessary.
Q4: Can I differentiate cyclopentene isomers by their mass spectra alone?
A4: Differentiating cyclopentene isomers solely by their mass spectra is very challenging. Isomers often exhibit nearly identical fragmentation patterns under standard electron ionization (EI) conditions. The molecular ion peak (M+) will be the same, and the major fragment ions may also be very similar. Therefore, reliable identification relies on a combination of chromatographic retention time and mass spectral data, ideally confirmed with authentic standards.
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution of Isomers
This is the most common problem when analyzing cyclopentene isomers. The following workflow can help improve separation.
Issue 2: Inconsistent Retention Times
Fluctuating retention times can make peak identification unreliable.
Experimental Protocols
Protocol 1: General GC-MS Method for Cyclopentene Isomer Screening
This method provides a starting point for the analysis of cyclopentene isomers. Optimization will likely be required based on the specific isomers of interest and the sample matrix.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 35°C, hold for 5 minutes.
-
Ramp: 5°C/minute to 150°C.
-
Hold for 2 minutes.
-
-
Injector:
-
Temperature: 250°C.
-
Mode: Split (split ratio of 50:1, adjust as needed based on concentration).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
-
Data Presentation
Table 1: Common Mass Spectral Fragments for C5H8 Isomers
Due to the high degree of similarity in the mass spectra of cyclopentene isomers, chromatographic separation is paramount. However, some characteristic ions can be monitored. The mass spectrum for cyclopentene (CAS: 142-29-0) shows a prominent molecular ion peak at m/z 68 and a base peak at m/z 67.[1][2]
| m/z | Possible Fragment Ion | Notes |
| 68 | [C₅H₈]⁺ | Molecular Ion (M⁺) |
| 67 | [C₅H₇]⁺ | Base Peak, loss of a hydrogen atom (M-1) |
| 53 | [C₄H₅]⁺ | Loss of a methyl group (M-15) |
| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment for cyclic alkenes |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, another common hydrocarbon fragment |
Note: The relative intensities of these fragments may vary slightly between different isomers, but the overall patterns are expected to be very similar.
Table 2: Factors Influencing GC Separation of Cyclopentene Isomers
| Parameter | Effect on Separation | Recommendation for Cyclopentene Isomers |
| Stationary Phase Polarity | Alters selectivity based on compound polarity. | Start with a non-polar (e.g., DB-1) or low-polarity (e.g., DB-5) phase. If co-elution persists, try a mid-to-high polarity phase (e.g., wax-based). |
| Column Length | Longer columns increase resolution but also analysis time. | A 30 m column is a good starting point. Increase to 60 m for difficult separations. |
| Column Internal Diameter (ID) | Smaller ID columns provide higher efficiency and better resolution. | 0.25 mm ID is standard. Consider 0.18 mm for improved resolution, but be aware of lower sample capacity. |
| Film Thickness | Thicker films increase retention, which can be beneficial for very volatile compounds. | A standard film thickness of 0.25 µm is generally suitable. |
| Oven Temperature Program | Slower ramp rates and lower initial temperatures generally improve the resolution of early-eluting compounds. | A slow ramp rate (e.g., 2-5°C/min) is recommended to maximize separation. |
| Carrier Gas Flow Rate | Affects column efficiency. An optimal flow rate will provide the best resolution. | Optimize the flow rate for your column dimensions (typically around 1 mL/min for a 0.25 mm ID column with Helium). |
References
Technical Support Center: Removal of Triphenylphosphine Oxide (TPPO) from Wittig Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine oxide (TPPO), a common byproduct of the Wittig reaction.
Troubleshooting Guides and FAQs
Q1: My primary issue is the co-elution of my product with TPPO during column chromatography. How can I resolve this?
When your product and TPPO have similar polarities, separation by standard silica gel chromatography can be challenging. Here are several alternative strategies:
-
Precipitation with a Non-Polar Solvent: This is often the simplest method if your product is soluble in a moderately polar solvent. TPPO has low solubility in non-polar solvents like hexanes, pentane, or diethyl ether. By dissolving your crude reaction mixture in a minimal amount of a more polar solvent (e.g., dichloromethane or toluene) and then adding a non-polar "anti-solvent," you can selectively precipitate the TPPO.[1]
-
Complexation with Metal Salts: TPPO is a Lewis base and can form insoluble complexes with certain metal salts. This method is particularly useful if your product is also polar.[1] Commonly used salts include zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂). The resulting complex can be easily removed by filtration.
-
Filtration through a Silica Plug: For non-polar and stable products, a quick filtration through a short plug of silica gel can be very effective.[2][3] The highly polar TPPO adsorbs strongly to the silica, while the less polar product passes through with a non-polar eluent.
Q2: I want to avoid column chromatography altogether. What are my options?
For large-scale reactions or to improve efficiency, non-chromatographic methods are highly desirable.
-
Precipitation/Crystallization: As mentioned above, selective precipitation of TPPO using non-polar solvents is a primary chromatography-free method.[1]
-
Metal Salt Complexation and Filtration: This is a robust method to remove TPPO without chromatography. The choice of metal salt and solvent is critical for success. For instance, ZnCl₂ is effective in polar solvents like ethanol and ethyl acetate, while CaBr₂ works well in ethereal solvents like THF.[4][5]
Q3: How do I choose the best method for my specific reaction?
The optimal method depends on the properties of your desired product, the reaction solvent, and the scale of your experiment. The decision-making workflow below can guide you to the most suitable strategy.
Q4: I tried precipitating TPPO with a non-polar solvent, but my product also precipitated. What should I do?
This indicates that the solubility difference between your product and TPPO is insufficient in the chosen solvent system. You can try the following troubleshooting steps:
-
Solvent Screening: Experiment with different non-polar solvents or mixtures (e.g., diethyl ether/hexane).
-
Temperature Control: Slowly cool the solution to induce selective crystallization of TPPO.
-
Concentration Adjustment: Try using a more dilute solution to improve the selectivity of precipitation.
Q5: The TPPO is not precipitating after adding a metal salt. What went wrong?
Several factors can affect the precipitation of the TPPO-metal salt complex:
-
Solvent Choice: The complex's solubility varies significantly with the solvent. For example, ZnCl₂-TPPO precipitation is efficient in ethyl acetate and isopropyl alcohol but less so in THF or acetonitrile.[4] MgCl₂ is effective in toluene and ethyl acetate, while CaBr₂ is particularly useful for reactions in THF.[5][6]
-
Water Content: The presence of water can interfere with the complex formation. Ensure you are using anhydrous solvents and salts.
-
Stoichiometry: Using an insufficient amount of the metal salt will lead to incomplete TPPO removal. It is often recommended to use at least two equivalents of the metal salt relative to the triphenylphosphine used in the reaction.[4]
Quantitative Data Summary
The following table summarizes the efficiency of various methods for TPPO removal.
| Method | Reagent | Solvent(s) | TPPO Removal Efficiency | Reference |
| Precipitation with Metal Salt | ZnCl₂ (2 equiv.) | Ethanol | >95% | [4] |
| ZnCl₂ (2 equiv.) | Ethyl Acetate | <5% TPPO remaining | [4] | |
| ZnCl₂ (2 equiv.) | Isopropyl Acetate | <5% TPPO remaining | [4] | |
| ZnCl₂ (2 equiv.) | THF | <15% TPPO remaining | [4] | |
| MgCl₂ | Toluene, Ethyl Acetate | ≥95% | [5] | |
| CaBr₂ | THF | 95-98% | [5] | |
| CaBr₂ | 2-MeTHF, MTBE | 99% | [5] | |
| Co-crystallization | H₂DIAD | Toluene | 85% (of TPPO and H₂DIAD) | [5] |
Experimental Protocols
Method 1: Precipitation of TPPO with Zinc Chloride (ZnCl₂) in a Polar Solvent
This protocol is adapted from Batesky, D. C., et al., J. Org. Chem. 2017, 82, 9931–9936.[4]
-
Solvent Exchange (if necessary): If the Wittig reaction was not performed in a polar solvent, concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Dissolution: Dissolve the crude residue in ethanol.
-
Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.
-
Precipitation: At room temperature, add 2 equivalents of the ZnCl₂ solution (relative to the initial amount of triphenylphosphine) to the ethanolic solution of the crude product.
-
Stirring: Stir the mixture. Scraping the inside of the flask can help to induce precipitation of the white ZnCl₂(TPPO)₂ adduct.
-
Filtration: After stirring for a few hours, filter the mixture to remove the precipitate.
-
Concentration: Concentrate the filtrate to remove the ethanol.
-
Further Purification (Optional): The remaining residue can be slurried with acetone to remove any excess, insoluble zinc chloride.
Method 2: Filtration through a Silica Plug
This protocol is a general method for non-polar products.[2][3]
-
Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.
-
Suspension: Suspend the residue in a minimal amount of a non-polar solvent system, such as pentane/ether or hexane/ether.
-
Prepare Silica Plug: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.
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Filtration: Pass the suspension of the crude product through the silica plug.
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Elution: Elute the desired product with a non-polar solvent (e.g., pentane or a hexane/ether mixture), leaving the highly polar TPPO adsorbed to the silica gel.
Workflow and Logic Diagrams
Caption: Decision tree for selecting a suitable TPPO removal method.
Caption: Formation of an insoluble TPPO-metal salt complex for removal.
References
Technical Support Center: Scaling Up the Synthesis of 1-Ethyl-2-methylcyclopentene
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scaled-up synthesis of 1-Ethyl-2-methylcyclopentene. The information is presented in a question-and-answer format to provide direct and actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common and scalable methods for the synthesis of this compound include the Wittig reaction, acid-catalyzed dehydration of 2-ethyl-1-methylcyclopentanol, and the McMurry reaction. Each method has its own advantages and challenges in a scaled-up process.
Q2: How can I improve the yield of this compound?
A2: Improving the yield depends on the chosen synthetic route. For the Wittig reaction, optimizing the base and reaction temperature is crucial. In the case of alcohol dehydration, the choice of acid catalyst and careful temperature control can significantly enhance the yield. For the McMurry reaction, the activity of the low-valent titanium reagent is a key factor.
Q3: What are the main safety concerns when scaling up the synthesis of this compound?
A3: Safety is paramount during scale-up. Key concerns include the handling of pyrophoric reagents like n-butyllithium in the Wittig reaction, the use of strong acids in dehydration reactions, and the management of flammable solvents. A thorough risk assessment should be conducted before any scale-up.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Route 1: Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds.[1][2][3] However, challenges can arise during scale-up.
Issue: Low or no yield of the desired alkene.
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Question: I am getting a low yield of this compound when using the Wittig reaction with 2-pentanone and (cyclopropyl)triphenylphosphonium bromide. What could be the issue?
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Answer: Several factors can contribute to low yields in a Wittig reaction.[4] Firstly, ensure that the ylide was successfully formed. The formation of a characteristic orange to red color upon addition of a strong base like n-butyllithium is a good indicator. Secondly, the reaction is sensitive to air and moisture; therefore, it must be conducted under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Finally, steric hindrance around the ketone can reduce the reaction rate and yield.
Issue: Difficulty in removing triphenylphosphine oxide byproduct.
-
Question: After my Wittig reaction, I am struggling to separate the this compound from the triphenylphosphine oxide byproduct. How can I effectively remove it?
-
Answer: Triphenylphosphine oxide is a common byproduct of the Wittig reaction and its removal can be challenging.[4] One effective method is to concentrate the reaction mixture and then triturate it with a non-polar solvent like hexane or pentane, in which the triphenylphosphine oxide is poorly soluble and will precipitate. The precipitate can then be removed by filtration. Column chromatography is also an effective purification method, although it may be less practical for very large scales.
Route 2: Dehydration of 2-Ethyl-1-methylcyclopentanol
Acid-catalyzed dehydration of a tertiary alcohol is a direct method to synthesize the target alkene.
Issue: Formation of isomeric byproducts.
-
Question: My dehydration of 2-Ethyl-1-methylcyclopentanol is producing a mixture of alkenes, including the exocyclic isomer. How can I improve the selectivity for this compound?
-
Answer: The formation of isomeric alkenes is a common issue in alcohol dehydration reactions that proceed through a carbocation intermediate.[4] To favor the formation of the more substituted, thermodynamically stable product (Zaitsev's rule), it is recommended to use a non-coordinating acid catalyst like sulfuric acid or phosphoric acid and to maintain a controlled reaction temperature. Higher temperatures generally favor the formation of the more stable internal alkene.
Issue: Incomplete reaction.
-
Question: I am observing a significant amount of unreacted 2-Ethyl-1-methylcyclopentanol in my final product mixture. How can I drive the reaction to completion?
-
Answer: To drive the dehydration reaction to completion, it is beneficial to remove the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus during the reaction. Additionally, ensuring a sufficient concentration of the acid catalyst and an adequate reaction time and temperature are crucial for complete conversion.
Route 3: McMurry Reaction
The McMurry reaction provides a method for the reductive coupling of ketones or aldehydes to form alkenes.[5][6][7]
Issue: Low reactivity of the titanium reagent.
-
Question: My McMurry reaction is not proceeding, and I suspect the low-valent titanium reagent is not active. How can I ensure its reactivity?
-
Answer: The McMurry reaction relies on the in-situ generation of a low-valent titanium species, typically from TiCl3 or TiCl4 and a reducing agent like zinc-copper couple or lithium aluminum hydride.[5][6] The reactivity of this reagent is highly sensitive to moisture and oxygen. Therefore, it is critical to use anhydrous solvents and perform the reaction under a strictly inert atmosphere. The quality and activation of the reducing agent are also important.
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol outlines the synthesis of this compound from 2-pentanone and (cyclopropyl)triphenylphosphonium bromide.
Materials:
-
(Cyclopropyl)triphenylphosphonium bromide
-
n-Butyllithium (2.5 M in hexanes)
-
2-Pentanone
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Under an argon atmosphere, add (cyclopropyl)triphenylphosphonium bromide to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Add anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution via the dropping funnel. A deep red color should develop, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of 2-pentanone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with hexane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the organic phase under reduced pressure.
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Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Dehydration of 2-Ethyl-1-methylcyclopentanol
This protocol describes the acid-catalyzed dehydration of 2-Ethyl-1-methylcyclopentanol.
Materials:
-
2-Ethyl-1-methylcyclopentanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
Toluene
Procedure:
-
Place 2-Ethyl-1-methylcyclopentanol and a catalytic amount of concentrated sulfuric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
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Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
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Continue refluxing until no more water is collected.
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Cool the reaction mixture to room temperature.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the toluene by distillation.
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Purify the resulting crude product by fractional distillation to yield this compound.
Data Presentation
| Parameter | Wittig Reaction | Dehydration of Alcohol |
| Typical Yield | 60-80% | 70-90% |
| Reaction Temperature | 0 °C to Room Temp. | 80-120 °C |
| Reaction Time | 12-24 hours | 2-6 hours |
| Key Reagents | n-Butyllithium, Phosphonium salt | Sulfuric Acid |
| Byproducts | Triphenylphosphine oxide | Water, Isomeric Alkenes |
| Purification | Distillation, Chromatography | Distillation |
Visualizations
Caption: Reaction pathway for the Wittig synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up issues.
References
Technical Support Center: Catalyst Selection for 1-Ethyl-2-methylcyclopentene Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 1-Ethyl-2-methylcyclopentene.
Hydrogenation of this compound
The catalytic hydrogenation of this compound to form 1-Ethyl-2-methylcyclopentane is a common reduction reaction. The choice of catalyst can significantly impact the reaction's efficiency and stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of this compound hydrogenation?
The primary product is 1-Ethyl-2-methylcyclopentane. This reaction involves the addition of two hydrogen atoms across the double bond of the cyclopentene ring, resulting in a saturated alkane.
Q2: Which catalysts are most effective for the hydrogenation of this compound?
Commonly used catalysts for alkene hydrogenation are effective for this reaction. These include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adam's catalyst), and Nickel (Ni).[1][2] The choice of catalyst can influence the stereoselectivity of the product.
Q3: What is the expected stereochemistry of the hydrogenation product?
Catalytic hydrogenation of alkenes typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond.[1] For this compound, this results in the formation of both cis- and trans-1-Ethyl-2-methylcyclopentane. The ratio of these stereoisomers can be influenced by the catalyst and reaction conditions. With catalysts like Palladium, isomerization of the intermediate can sometimes lead to a mixture of syn and anti addition products.[3]
Catalyst Performance Data (Qualitative Comparison)
While specific quantitative data for this compound is scarce in the literature, the following table provides a qualitative comparison of common hydrogenation catalysts based on studies of similar substituted cyclopentenes.[4]
| Catalyst | Typical Selectivity | Observations |
| Raney Nickel (Ra-Ni) | Prefers cis product formation. | Generally yields a higher proportion of the cis isomer. |
| Palladium (Pd) | Favors trans product formation. | Can promote double bond migration prior to hydrogenation, affecting the final isomer ratio.[4] |
| Platinum (Pt) | Favors trans product formation. | Generally shows a higher preference for the trans isomer compared to Palladium.[4] |
Troubleshooting Guide: Hydrogenation
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion | Inactive Catalyst: Poisoned by impurities (e.g., sulfur compounds), improper storage, or handling. | • Use a fresh batch of catalyst. • Ensure high-purity hydrogen gas. • Pretreat the catalyst under a hydrogen flow if recommended.[2] |
| Insufficient Hydrogen Pressure: Reaction rate is often dependent on hydrogen pressure. | • Increase hydrogen pressure within the safe limits of the reactor. • Check for leaks in the reaction setup.[2] | |
| Formation of unexpected byproducts | Isomerization of Starting Material: The catalyst or conditions may promote the isomerization of this compound before hydrogenation. | • Use a less acidic catalyst support (e.g., carbon instead of alumina). • Lower the reaction temperature. • Reduce the reaction time.[2] |
| Ring Opening (Hydrogenolysis): High temperatures and pressures can lead to the cleavage of the cyclopentane ring. | • Decrease the reaction temperature and/or pressure. • Choose a catalyst with lower hydrogenolysis activity.[2] | |
| Poor stereoselectivity | Catalyst-Induced Isomerization: Palladium catalysts can cause isomerization of the half-hydrogenated intermediate, leading to a loss of stereoselectivity. | • Consider using a Platinum-based catalyst, which generally shows less isomerization.[3] |
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a general method for the laboratory-scale hydrogenation of this compound.
Materials:
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This compound
-
10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (Adam's catalyst)
-
Solvent (e.g., Ethanol, Ethyl Acetate)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Inert gas (Nitrogen or Argon)
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Filtration apparatus (e.g., Celite® on a sintered glass funnel)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Under an inert atmosphere, carefully add the catalyst to the solution. The typical catalyst loading is 1-5 mol% relative to the substrate.
-
Inerting the System: Seal the flask and purge the system with an inert gas several times to remove all oxygen.
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Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure with a balloon or higher pressures in an autoclave).
-
Reaction Monitoring: Vigorously stir the reaction mixture at the desired temperature (typically room temperature). Monitor the reaction's progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.
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Product Isolation: The filtrate contains the 1-Ethyl-2-methylcyclopentane product. The solvent can be removed by rotary evaporation.
-
Purification and Analysis: The product can be purified by distillation if necessary. The stereoisomeric ratio can be determined by GC or NMR analysis.
References
Validation & Comparative
A Comparative Guide to the 1H NMR Spectrum of 1-Ethyl-2-methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the 1H NMR spectrum of 1-Ethyl-2-methylcyclopentene. Through a comparative analysis with structurally similar compounds, this document aims to facilitate a deeper understanding of the spectral features of substituted cyclopentenes, which are common motifs in organic chemistry and drug discovery.
Introduction
This compound is an unsaturated hydrocarbon with a five-membered ring, featuring an ethyl and a methyl substituent on the double bond. The analysis of its 1H NMR spectrum is crucial for its unambiguous identification and for understanding the electronic and steric effects of the substituents on the cyclopentene ring. This guide presents an in-depth analysis of its expected 1H NMR spectrum, supported by comparative data from related molecules and established principles of NMR spectroscopy.
Predicted 1H NMR Spectrum of this compound
The key proton environments in this compound are:
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Allylic protons: The four protons on the two methylene groups of the cyclopentene ring adjacent to the double bond (C3 and C5).
-
Homoallylic protons: The two protons on the methylene group of the cyclopentene ring (C4).
-
Ethyl group protons: The methylene and methyl protons of the ethyl substituent.
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Methyl group protons: The protons of the methyl substituent.
Comparative Spectral Data
To provide a robust interpretation, the predicted spectral data for this compound is compared with the experimental data for 1,2-dimethylcyclopentene and cyclopentene. This comparison highlights the influence of the alkyl substituents on the chemical shifts and coupling patterns of the cyclopentene ring protons.
| Compound | Proton Environment | Predicted/Reported Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration |
| This compound | Allylic (C3-H & C5-H) | ~2.2 - 2.4 | Multiplet | - | 4H |
| Homoallylic (C4-H) | ~1.7 - 1.9 | Multiplet | - | 2H | |
| Ethyl (-CH2-) | ~2.0 - 2.2 | Quartet | ~7.5 | 2H | |
| Methyl (on C2) | ~1.6 - 1.7 | Singlet | - | 3H | |
| Ethyl (-CH3) | ~1.0 - 1.1 | Triplet | ~7.5 | 3H | |
| 1,2-Dimethylcyclopentene [1] | Allylic (C3-H & C5-H) | 2.26 | Multiplet | - | 4H |
| Homoallylic (C4-H) | 1.75 | Multiplet | - | 2H | |
| Methyl (on C1 & C2) | 1.60 | Singlet | - | 6H | |
| Cyclopentene [2] | Vinylic (C1-H & C2-H) | 5.73 | Multiplet | - | 2H |
| Allylic (C3-H & C5-H) | 2.30 | Multiplet | - | 4H | |
| Homoallylic (C4-H) | 1.82 | Multiplet | - | 2H |
Experimental Protocols
The following describes a general procedure for acquiring a high-resolution 1H NMR spectrum suitable for the compounds discussed.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a standard 5 mm NMR tube.
NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: Sufficient to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal.
-
Integrate the signals.
-
Interpretation Workflow
The process of interpreting a 1H NMR spectrum can be systematically approached as illustrated in the following workflow diagram.
Caption: A flowchart outlining the key steps in 1H NMR spectral interpretation.
Signaling Pathway of Spin-Spin Coupling
The splitting of signals in a 1H NMR spectrum is due to the through-bond interaction of neighboring, non-equivalent protons. This phenomenon, known as spin-spin coupling, provides valuable information about the connectivity of atoms in a molecule. The n+1 rule is a common heuristic for predicting the multiplicity of a signal, where 'n' is the number of equivalent neighboring protons.
Caption: The influence of neighboring protons on the multiplicity of an observed proton's signal.
Conclusion
The interpretation of the 1H NMR spectrum of this compound is a multifaceted process that relies on the fundamental principles of NMR spectroscopy and comparative analysis with known compounds. While a definitive experimental spectrum is not publicly available, a reliable prediction can be made based on the analysis of its structural features and comparison with related molecules. This guide provides a framework for understanding the key spectral characteristics of this compound and serves as a valuable resource for researchers in the field of organic chemistry and drug development.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Ethyl-2-methylcyclopentene and its Saturated Analog
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Electron Ionization Mass Spectrometry Fragmentation Patterns
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1-ethyl-2-methylcyclopentene and its saturated counterpart, 1-ethyl-2-methylcyclopentane. Understanding the fragmentation behavior of these molecules is crucial for their identification and structural elucidation in complex mixtures, a common challenge in organic synthesis, natural product analysis, and drug metabolite identification. This document presents experimental data, detailed protocols, and visual representations of fragmentation pathways to aid researchers in interpreting mass spectra of related compounds.
Executive Summary
Electron ionization (EI) mass spectrometry reveals distinct fragmentation pathways for this compound and 1-ethyl-2-methylcyclopentane, driven by the presence or absence of the double bond. The unsaturated compound, this compound, primarily undergoes fragmentation that leads to the formation of stable allylic cations. In contrast, the saturated analog, 1-ethyl-2-methylcyclopentane, fragments through pathways characteristic of cycloalkanes, involving ring opening and the loss of alkyl radicals. These differences result in unique mass spectra, allowing for the unambiguous differentiation of these two structurally similar molecules.
Comparative Fragmentation Data
The following table summarizes the major fragment ions observed in the 70 eV electron ionization mass spectra of this compound and 1-ethyl-2-methylcyclopentane. The data highlights the significant differences in their fragmentation patterns.
| m/z | Relative Intensity (%) in this compound | Relative Intensity (%) in 1-Ethyl-2-methylcyclopentane | Plausible Fragment Ion |
| 112 | ~5 | ~15 | [M]⁺ (Molecular Ion) |
| 110 | ~20 | - | [M]⁺ (Molecular Ion) |
| 95 | ~85 | ~10 | [M - CH₃]⁺ |
| 83 | - | ~30 | [M - C₂H₅]⁺ |
| 81 | 100 (Base Peak) | - | [M - C₂H₅]⁺ |
| 67 | ~70 | ~25 | [C₅H₇]⁺ |
| 55 | ~40 | 100 (Base Peak) | [C₄H₇]⁺ |
| 41 | ~50 | ~80 | [C₃H₅]⁺ |
Note: Relative intensities are approximate and can vary slightly between instruments.
Fragmentation Pathway Analysis
The observed differences in the mass spectra can be attributed to the distinct fragmentation mechanisms initiated by electron ionization.
This compound
The fragmentation of this compound is dominated by the formation of resonance-stabilized allylic cations. The presence of the double bond directs the cleavage of adjacent bonds.
Caption: Fragmentation pathway of this compound.
The base peak at m/z 81 corresponds to the loss of an ethyl radical to form a stable, substituted cyclopentenyl cation. The significant peak at m/z 95 results from the loss of a methyl radical.
1-Ethyl-2-methylcyclopentane
In the absence of a double bond, the fragmentation of 1-ethyl-2-methylcyclopentane follows pathways typical for substituted cycloalkanes. The initial molecular ion can undergo ring opening, followed by cleavage to lose alkyl radicals.
Caption: Fragmentation pathway of 1-Ethyl-2-methylcyclopentane.
The base peak at m/z 55 is characteristic of a butyl cation, likely formed after ring opening and subsequent fragmentation. The loss of an ethyl group from the molecular ion gives rise to the fragment at m/z 83. The prominent peak at m/z 41 corresponds to the stable allyl cation.
Experimental Protocols
The mass spectra were obtained using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with the following parameters:
Gas Chromatography (GC)
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
Injection Mode: Splitless.
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
This detailed comparison provides a clear guide for distinguishing between this compound and its saturated analog, 1-ethyl-2-methylcyclopentane, based on their mass spectral fragmentation patterns. The provided experimental protocol serves as a standard method for the analysis of these and similar volatile organic compounds.
A Comparative Guide to the Reactivity of 1-Ethyl-2-methylcyclopentene and 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Theoretical Comparison of Reactivity
The reactivity of alkenes in electrophilic addition reactions is primarily influenced by two key factors: the stability of the double bond and the steric hindrance around it.
-
Alkene Stability and Substitution: The stability of a carbon-carbon double bond is increased by the presence of alkyl substituents. This is due to the electron-donating inductive effect of alkyl groups, which stabilizes the sp2-hybridized carbon atoms. Consequently, more substituted alkenes are generally more reactive towards electrophiles because they can form more stable carbocation intermediates. 1-Ethyl-2-methylcyclopentene is a tetrasubstituted alkene, whereas 1-methylcyclopentene is a trisubstituted alkene. Therefore, this compound is expected to be more reactive in reactions that proceed through a carbocation intermediate, such as hydrohalogenation.
-
Ring Strain: Cyclopentene and its derivatives exhibit significant ring strain due to the deviation of their bond angles from the ideal sp2 and sp3 hybridizations. Reactions that lead to the saturation of the double bond, thereby converting sp2 carbons to sp3 carbons, can relieve this ring strain. This provides a thermodynamic driving force for reactions like catalytic hydrogenation. Both molecules contain a five-membered ring, suggesting a similar contribution from ring strain to their reactivity.
-
Steric Hindrance: The presence of bulky alkyl groups around the double bond can impede the approach of reagents, thereby slowing down the reaction rate. The ethyl and methyl groups in this compound create a more sterically hindered environment compared to the single methyl group in 1-methylcyclopentene. This effect is expected to be more pronounced in reactions involving bulky reagents.
Based on these principles, a qualitative comparison of reactivity can be made.
Comparative Reactivity in Key Reactions
While specific comparative kinetic data is unavailable, the following table summarizes the expected relative reactivity based on established chemical principles.
| Reaction | This compound | 1-Methylcyclopentene | Key Differentiating Factors |
| Catalytic Hydrogenation | Expected to be highly reactive | Highly reactive | Both exhibit high reactivity due to the release of ring strain. Steric hindrance from the additional ethyl group in this compound might slightly decrease the rate compared to 1-methylcyclopentene, depending on the catalyst used. |
| **Halogenation (e.g., with Br₂) ** | Expected to be highly reactive | Highly reactive | Both are electron-rich and should react readily. The tetrasubstituted nature of this compound may lead to a faster reaction. |
| Hydroboration-Oxidation | Reaction is feasible | Reacts to give trans-2-methylcyclopentanol[1] | The regioselectivity and stereoselectivity will be influenced by steric hindrance. The bulky borane reagent will approach from the less hindered face of the double bond. The increased steric hindrance in this compound will likely lead to a more pronounced regioselective outcome. |
Experimental Protocols
The following are detailed experimental protocols for key reactions, which can be adapted for a direct comparative study of this compound and 1-methylcyclopentene.
Catalytic Hydrogenation
Objective: To saturate the carbon-carbon double bond of the cyclopentene derivative.
Materials:
-
This compound or 1-Methylcyclopentene
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® on a sintered glass funnel)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve the alkene (e.g., 1.0 g) in the chosen solvent (e.g., 20 mL).
-
Catalyst Addition: Carefully add the catalyst (e.g., 50 mg of 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Inerting the System: Seal the flask and purge the system with an inert gas several times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressures in an autoclave).
-
Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.
Hydroboration-Oxidation
Objective: To synthesize the corresponding alcohol with anti-Markovnikov regiochemistry.
Materials:
-
This compound or 1-Methylcyclopentene
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the alkene (e.g., 10 mmol) in anhydrous THF (e.g., 10 mL). Cool the solution to 0 °C in an ice bath. To this solution, add the BH₃·THF solution (e.g., 11 mL of 1 M solution) dropwise with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add the 3 M NaOH solution (e.g., 5 mL), followed by the dropwise addition of 30% H₂O₂ (e.g., 5 mL). Caution: This addition can be exothermic.
-
Work-up: After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product. The product can be further purified by column chromatography or distillation.
Visualizations
Reaction Pathway: Electrophilic Addition of HBr to 1-Methylcyclopentene
Caption: Electrophilic addition of HBr to 1-methylcyclopentene proceeds via a stable tertiary carbocation.
Experimental Workflow: Catalytic Hydrogenation
Caption: General experimental workflow for the catalytic hydrogenation of an alkene.
Logical Relationship: Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of cyclic alkenes in electrophilic additions.
References
A Comparative Guide to the Purity Assessment of 1-Ethyl-2-methylcyclopentene by Gas Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is paramount for achieving reliable and reproducible results. 1-Ethyl-2-methylcyclopentene, a substituted cyclic alkene, is a valuable building block in organic synthesis. Its purity can significantly impact reaction yields, byproduct formation, and the overall success of a synthetic route. This guide provides an objective comparison of Gas Chromatography (GC) with other analytical techniques for the purity assessment of this compound, supported by representative experimental data and detailed methodologies.
Gas Chromatography (GC) Analysis
Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound.[1] It offers high resolution and sensitivity, making it ideal for separating the main component from structurally similar impurities such as positional and geometric isomers.
A robust GC-FID method is essential for the accurate purity determination of this compound. The following protocol is a typical starting point and may require optimization based on the specific instrumentation and impurity profile.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or pentane) to a final concentration of 1 mg/mL.
-
If quantitative analysis is required, an internal standard (e.g., a non-interfering hydrocarbon like dodecane) should be added to both the sample and calibration standards.
2. GC-FID Instrumentation and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 50:1 |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column |
| Carrier Gas | Helium or Hydrogen, constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 50°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes |
| Detector | Flame Ionization Detector (FID), 280°C |
| Injection Volume | 1 µL |
3. Data Analysis:
-
The purity of this compound is typically determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of this compound Peak / Total Peak Area) x 100
The following table presents hypothetical but realistic data from the GC-FID analysis of a this compound sample, illustrating how purity is calculated.
| Peak No. | Retention Time (min) | Component | Peak Area | Area (%) |
| 1 | 5.8 | Solvent (Hexane) | - | - |
| 2 | 8.2 | 1-Ethyl-5-methylcyclopentene (Isomer) | 15,000 | 0.5 |
| 3 | 8.5 | 3-Ethyl-1-methylcyclopentene (Isomer) | 25,000 | 0.8 |
| 4 | 9.1 | This compound | 2,950,000 | 98.3 |
| 5 | 10.3 | Unknown Impurity | 10,000 | 0.3 |
| Total | 3,000,000 | 100.0 |
Alternative and Complementary Analytical Techniques
While GC-FID is a powerful tool for purity assessment, a comprehensive evaluation often involves orthogonal methods to confirm the structure and quantify non-volatile impurities or water content.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are invaluable for the structural confirmation of this compound and the identification of organic impurities.[1][2]
-
¹H NMR: Provides information on the electronic environment and connectivity of protons. The chemical shifts and coupling constants of the vinylic and allylic protons are characteristic of the double bond's position. Isomeric impurities will exhibit distinct signals, allowing for their identification and quantification relative to the main component.[1][3]
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The chemical shifts of the sp² hybridized carbons of the double bond are particularly informative for distinguishing between positional isomers.[2]
This technique is the gold standard for the selective and accurate determination of water content in organic samples.[4][5][6] Since GC-FID is not suitable for water quantification, Karl Fischer titration is an essential complementary method for a complete purity profile, as water can act as a catalyst poison or participate in side reactions.[5][7]
Comparative Overview of Purity Assessment Methods
| Parameter | GC-FID | ¹H NMR | Karl Fischer Titration |
| Primary Use | Quantification of volatile organic impurities | Structural confirmation and quantification of organic impurities | Quantification of water content |
| Purity Type | Relative purity (area %) | Absolute purity (with internal standard) | Measures water content |
| Sensitivity | High (ppm levels) | Moderate (~0.1%) | High (ppm to %) |
| Selectivity | Separates volatile isomers | Distinguishes structural and geometric isomers | Specific to water |
| Limitations | Not suitable for non-volatile impurities or water | Can be complex for mixtures, lower sensitivity than GC | Does not detect organic impurities |
Experimental Workflow and Logical Relationships
The following diagram illustrates a comprehensive workflow for the purity assessment of this compound, integrating GC-FID with complementary techniques.
Caption: Workflow for the comprehensive purity assessment of this compound.
Conclusion
For the purity assessment of this compound, Gas Chromatography with Flame Ionization Detection is a highly effective primary technique for separating and quantifying volatile organic impurities, particularly isomers. However, for a complete and accurate purity profile, it is recommended to employ a multi-technique approach. NMR spectroscopy serves as an essential tool for unambiguous structural confirmation and the identification of impurities, while Karl Fischer titration is crucial for the accurate determination of water content. The combination of these methods provides a comprehensive understanding of the sample's purity, ensuring its suitability for research, development, and production purposes.
References
Validating the Synthesis of 1-Ethyl-2-methylcyclopentene: A Comparative Guide to Spectroscopic Methods
For researchers and professionals in drug development and organic synthesis, the accurate confirmation of synthesized compounds is paramount. This guide provides a comparative overview of the validation of 1-Ethyl-2-methylcyclopentene synthesis using key spectroscopic techniques. We present detailed experimental protocols for its synthesis via acid-catalyzed dehydration and the Wittig reaction, alongside a comprehensive analysis of its spectroscopic data.
Introduction
This compound is a five-membered carbocycle that can serve as a building block in the synthesis of more complex molecules. Its unambiguous synthesis and characterization are crucial for ensuring the integrity of subsequent research and development. This guide details two common synthetic pathways and the spectroscopic methods used to validate the final product.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol and the Wittig reaction of 2-methylcyclopentanone. Below are the detailed protocols for each method.
Method 1: Acid-Catalyzed Dehydration of 1-Ethyl-2-methylcyclopentanol
This method involves the elimination of a water molecule from the precursor alcohol, 1-ethyl-2-methylcyclopentanol, using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction typically proceeds via an E1 mechanism.
Experimental Protocol:
-
Preparation of the Precursor: 1-ethyl-2-methylcyclopentanol can be synthesized by the Grignard reaction of 2-methylcyclopentanone with ethylmagnesium bromide.
-
Dehydration Reaction: In a round-bottom flask equipped with a distillation apparatus, place 1-ethyl-2-methylcyclopentanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Heat the mixture gently to initiate the dehydration. The product, this compound, along with water, will distill over. The collection flask should be cooled to minimize evaporation of the volatile product.
-
Work-up: The collected distillate is transferred to a separatory funnel. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation to yield pure this compound.
Method 2: Wittig Reaction of 2-Methylcyclopentanone
The Wittig reaction provides a versatile and specific method for alkene synthesis. In this case, 2-methylcyclopentanone reacts with an ethylidene phosphorane (a Wittig reagent) to form the desired product.
Experimental Protocol:
-
Preparation of the Wittig Reagent: The Wittig reagent, ethyltriphenylphosphonium bromide, is prepared by reacting triphenylphosphine with ethyl bromide. The resulting phosphonium salt is then deprotonated using a strong base, such as n-butyllithium or potassium tert-butoxide, in an anhydrous aprotic solvent like THF or ether to form the ylide.
-
Wittig Reaction: To the freshly prepared ylide solution, 2-methylcyclopentanone dissolved in the same anhydrous solvent is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with water or a saturated aqueous ammonium chloride solution. The organic layer is extracted with a suitable solvent (e.g., diethyl ether or pentane).
-
Purification: The major byproduct, triphenylphosphine oxide, is often poorly soluble in nonpolar solvents and can be partially removed by filtration. The filtrate is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or fractional distillation.
Spectroscopic Validation
The successful synthesis of this compound is confirmed through a combination of spectroscopic methods. The data obtained should be consistent with the expected structure.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| ¹H NMR (Proton) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ethyl (-CH₂-) | ~2.0-2.2 | Quartet | 2H | Methylene protons of the ethyl group |
| Methyl (alkene) | ~1.6 | Singlet | 3H | Methyl protons attached to the double bond |
| Cyclopentene ring | ~1.8-2.4 | Multiplet | 6H | Methylene protons of the cyclopentene ring |
| Ethyl (-CH₃) | ~1.0 | Triplet | 3H | Methyl protons of the ethyl group |
| ¹³C NMR (Carbon) | Chemical Shift (ppm) | Assignment | ||
| C=C (quaternary) | ~145 | Quaternary carbon of the double bond | ||
| C=C (quaternary) | ~130 | Quaternary carbon of the double bond | ||
| -CH₂- (ring) | ~30-40 | Methylene carbons of the cyclopentene ring | ||
| -CH₂- (ethyl) | ~25 | Methylene carbon of the ethyl group | ||
| -CH₃ (alkene) | ~15 | Methyl carbon attached to the double bond | ||
| -CH₃ (ethyl) | ~12 | Methyl carbon of the ethyl group |
Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) |
| C=C | Alkene stretch | 1650 - 1680 |
| C-H (sp²) | Alkene C-H stretch | 3000 - 3100 |
| C-H (sp³) | Alkane C-H stretch | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Table 3: Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Relative Intensity | Possible Fragment |
| 110 | Moderate | [M]⁺ (Molecular Ion) |
| 95 | High | [M - CH₃]⁺ |
| 81 | High | [M - C₂H₅]⁺ |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and validation processes.
Caption: General workflow for the synthesis and validation of this compound.
Caption: Reaction pathway for the acid-catalyzed dehydration of 1-ethyl-2-methylcyclopentanol.
Conclusion
The synthesis of this compound can be reliably achieved through either acid-catalyzed dehydration of the corresponding alcohol or via a Wittig reaction. The identity and purity of the synthesized product must be rigorously confirmed using a combination of spectroscopic techniques. The data presented in this guide provides a benchmark for the successful validation of this compound, ensuring its suitability for further applications in research and development.
Differentiating Isomers of Ethyl-Methyl-Cyclopentene using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of various isomers of ethyl-methyl-cyclopentene, offering a practical framework for their differentiation. The data presented herein is based on spectral predictions, providing a valuable reference in the absence of extensive experimental data.
The structural diversity of ethyl-methyl-cyclopentene isomers presents a unique challenge for characterization. The position of the ethyl and methyl substituents on the cyclopentene ring significantly influences the chemical environment of the constituent protons and carbons, leading to distinct NMR spectral fingerprints. Understanding these differences is crucial for unambiguous identification in synthesis, quality control, and various research applications.
Comparative NMR Data of Ethyl-Methyl-Cyclopentene Isomers
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for four key isomers of ethyl-methyl-cyclopentene. These values were generated using a standard NMR prediction engine and serve as a guide for spectral interpretation.
| Isomer | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| 1-ethyl-2-methyl-cyclopentene | ![]() | Ethyl group: 0.9 (t, 3H, CH₃), 2.1 (q, 2H, CH₂) Methyl group: 1.6 (s, 3H, CH₃) Ring protons: 2.2-2.4 (m, 4H, allylic CH₂), 1.7-1.9 (m, 2H, CH₂) | Olefinic carbons: 138 (C1), 132 (C2) Aliphatic carbons: 34 (allylic CH₂), 32 (allylic CH₂), 28 (CH₂), 23 (ethyl CH₂), 14 (ethyl CH₃), 12 (methyl CH₃) |
| 1-ethyl-3-methyl-cyclopentene | ![]() | Olefinic proton: 5.2 (br s, 1H, =CH) Ethyl group: 1.0 (t, 3H, CH₃), 2.0 (q, 2H, CH₂) Methyl group: 1.1 (d, 3H, CH₃) Ring protons: 2.0-2.3 (m, 3H), 1.4-1.8 (m, 2H) | Olefinic carbons: 145 (C1), 120 (=CH) Aliphatic carbons: 42 (CH), 35 (CH₂), 31 (CH₂), 25 (ethyl CH₂), 21 (methyl CH₃), 13 (ethyl CH₃) |
| 4-ethyl-1-methyl-cyclopentene | ![]() | Olefinic proton: 5.1 (br s, 1H, =CH) Ethyl group: 0.9 (t, 3H, CH₃), 1.4 (q, 2H, CH₂) Methyl group: 1.7 (s, 3H, CH₃) Ring protons: 2.0-2.4 (m, 4H), 1.8 (m, 1H) | Olefinic carbons: 148 (C1), 118 (=CH) Aliphatic carbons: 43 (CH), 38 (CH₂), 33 (CH₂), 28 (ethyl CH₂), 16 (methyl CH₃), 12 (ethyl CH₃) |
| 3-ethyl-1-methyl-cyclopentene | ![]() | Olefinic proton: 5.2 (br s, 1H, =CH) Ethyl group: 0.9 (t, 3H, CH₃), 1.5 (q, 2H, CH₂) Methyl group: 1.7 (s, 3H, CH₃) Ring protons: 2.1-2.4 (m, 3H), 1.2-1.6 (m, 2H) | Olefinic carbons: 148 (C1), 119 (=CH) Aliphatic carbons: 44 (CH), 36 (CH₂), 32 (CH₂), 28 (ethyl CH₂), 16 (methyl CH₃), 12 (ethyl CH₃) |
Key Differentiating Features in NMR Spectra
Analysis of the predicted NMR data reveals several key features that can be used to distinguish between the isomers:
-
Number of Olefinic Proton Signals: Isomers with a proton on the double bond (1-ethyl-3-methyl-cyclopentene, 4-ethyl-1-methyl-cyclopentene, and 3-ethyl-1-methyl-cyclopentene) will exhibit a signal in the olefinic region of the ¹H NMR spectrum (typically 5-6 ppm). In contrast, 1-ethyl-2-methyl-cyclopentene, with a fully substituted double bond, will lack signals in this region.
-
Multiplicity of the Methyl Signal: The methyl group directly attached to the double bond in 1-ethyl-2-methyl-cyclopentene, 4-ethyl-1-methyl-cyclopentene, and 3-ethyl-1-methyl-cyclopentene will appear as a singlet in the ¹H NMR spectrum. However, in 1-ethyl-3-methyl-cyclopentene, the methyl group is attached to a chiral center and will appear as a doublet.
-
Number of Signals in the ¹³C NMR Spectrum: The number of unique carbon environments determines the number of signals in the ¹³C NMR spectrum. Due to symmetry, some isomers may exhibit fewer signals than the total number of carbon atoms. Careful analysis of the number of olefinic and aliphatic signals can aid in identification.
-
Chemical Shifts of Allylic Protons and Carbons: The positions of the ethyl and methyl groups influence the electronic environment of the adjacent allylic protons and carbons. These differences in chemical shifts, though sometimes subtle, can be used as secondary confirmation for structural assignment.
Experimental Protocol for NMR Analysis
The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of liquid samples such as ethyl-methyl-cyclopentene isomers.
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the ethyl-methyl-cyclopentene isomer into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses is recommended to allow for full relaxation of the protons.
-
Number of Scans: For a sample of this concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a spectral width to cover the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.
-
Number of Scans: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for differentiating the isomers of ethyl-methyl-cyclopentene based on their key NMR spectral features.
Caption: A flowchart outlining the decision-making process for identifying ethyl-methyl-cyclopentene isomers using key ¹H NMR features.
Unraveling the Puckered World of Substituted Cyclopentenes: A Comparative Conformational Analysis
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount to predicting their reactivity, biological activity, and material properties. Cyclopentene and its derivatives, common scaffolds in natural products and synthetic compounds, present a fascinating case study in conformational analysis due to the non-planar nature of their five-membered ring. This guide provides an objective comparison of the conformational preferences of substituted cyclopentenes, supported by experimental and computational data, to aid in the rational design of novel molecules.
The cyclopentene ring is not flat; it adopts a puckered conformation to relieve torsional strain. This puckering gives rise to two primary, low-energy conformations: the "envelope" (C"s" symmetry) and the "twist" (C"2" symmetry). These conformers can interconvert through a low-energy process known as pseudorotation. The presence of substituents on the ring can significantly influence the preferred conformation and the energy barrier to this interconversion, thereby dictating the molecule's overall shape and properties.
The Influence of Substituents on Ring Conformation: A Data-Driven Comparison
The conformational landscape of a substituted cyclopentene is a delicate balance of steric and electronic effects. The size, electronegativity, and position of a substituent can favor one puckered conformation over another and alter the barrier to pseudorotation.
Ring Puckering Barrier
Microwave spectroscopy is a powerful technique for determining the precise geometry and conformational energy landscape of small molecules in the gas phase. By analyzing the rotational spectra, it is possible to determine the potential energy function for the ring-puckering motion and the barrier to inversion between equivalent puckered conformations.
| Compound | Barrier to Planarity (cm⁻¹) | Experimental Method |
| Cyclopentene | 232 | Far-Infrared Spectroscopy |
| Octafluorocyclopentene | 222[1][2] | Microwave Spectroscopy |
| 1-Chlorocyclopentene | Lower than cyclopentene | Rotational Spectroscopy |
Table 1: Experimentally determined barriers to ring planarity for selected cyclopentene derivatives.
Computational Insights into Ring Strain
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for systematically investigating the effects of a wide range of substituents on the conformation of cyclopentene. A recent study computationally screened 73 cyclopentene derivatives to determine their ring strain energies (RSEs), offering valuable insights into how substituents modulate the energetics of the ring.[3] The size and steric bulk of the substituent directly bonded to the ring were found to have the most significant impact on the RSE.[3] Furthermore, the position of the substituent matters: placing a substituent at the homoallylic position (C4) generally leads to a higher RSE compared to the allylic position (C3) due to increased eclipsing interactions.[3]
Below is a selection of calculated ring strain energies for various substituted cyclopentenes, highlighting the impact of different functional groups.
| Substituent | Position | Ring Strain Energy (kcal/mol) |
| -H | - | 5.2 |
| -CH₃ | 3 | 5.8 |
| -CH₃ | 4 | 6.5 |
| -F | 3 | 5.4 |
| -F | 4 | 5.9 |
| -Cl | 3 | 5.7 |
| -Cl | 4 | 6.4 |
| -Br | 3 | 5.9 |
| -Br | 4 | 6.7 |
| -OH | 3 | 5.6 |
| -OH | 4 | 6.2 |
Table 2: A selection of calculated ring strain energies for monosubstituted cyclopentenes, demonstrating the effect of substituent type and position. Data extracted from computational studies.
Visualizing Conformational Pathways
The interconversion between the envelope and twist conformations can be visualized as a pseudorotational pathway. The following diagrams, generated using the DOT language, illustrate these fundamental conformations and the energetic relationship between them.
Caption: Pseudorotational pathway of cyclopentene.
The diagram above illustrates the interconversion between the envelope and twist conformations via a low-energy pseudorotation pathway. The planar conformation represents a high-energy transition state.
Experimental Protocols
A detailed understanding of the methodologies used to probe cyclopentene conformation is crucial for interpreting the data and designing new experiments.
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase. For substituted cyclopentenes, this technique can be used to determine the moments of inertia, from which the precise molecular structure and the potential energy surface for the ring-puckering motion can be derived.
A representative experimental workflow for pulsed-jet Fourier transform microwave spectroscopy is as follows:
Caption: Workflow for microwave spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly the analysis of vicinal proton-proton (³JHH) and carbon-proton (²,³JCH) coupling constants, is a powerful tool for studying the conformation of substituted cyclopentenes in solution. The magnitude of these coupling constants is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By measuring these couplings, one can deduce the time-averaged conformation of the cyclopentene ring.
A general protocol for conformational analysis using NMR:
-
Sample Preparation: Dissolve the substituted cyclopentene in a suitable deuterated solvent.
-
Data Acquisition: Acquire high-resolution 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC).
-
Spectral Analysis: Assign all proton and carbon signals and accurately measure the chemical shifts and coupling constants.
-
Karplus Analysis: Use the experimentally determined vicinal coupling constants in conjunction with the Karplus equation or its parameterized forms to estimate the dihedral angles within the cyclopentene ring.
-
Conformational Modeling: Compare the experimentally derived dihedral angles with those from theoretical models of the envelope and twist conformations to determine the predominant conformation in solution.
Computational Chemistry (Density Functional Theory)
DFT calculations are instrumental in predicting the stable conformations and energetic properties of substituted cyclopentenes.
A typical DFT workflow for conformational analysis:
Caption: DFT calculation workflow.
Conclusion
The conformational landscape of substituted cyclopentenes is rich and varied, governed by a subtle interplay of steric and electronic factors. This guide has provided a comparative overview of the conformational preferences of these important molecular scaffolds, supported by quantitative experimental and computational data. By leveraging the methodologies outlined herein, researchers can gain a deeper understanding of the structure-property relationships in cyclopentene derivatives, paving the way for the rational design of new molecules with tailored functions in fields ranging from medicinal chemistry to materials science.
References
Unveiling the Properties of 1-Ethyl-2-methylcyclopentene: A Comparative Analysis of Theoretical and Experimental Data
For Immediate Release
This guide presents a comparative analysis of the theoretical and experimental properties of 1-Ethyl-2-methylcyclopentene, a cycloalkene of interest in organic synthesis and material science. Due to a notable lack of readily available experimental data for this specific compound, this report broadens its scope to include a comparison with its saturated analogs and other isomers. This approach provides a valuable contextual framework for researchers, scientists, and drug development professionals, offering insights into the expected properties of this compound and detailed methodologies for their empirical determination.
Executive Summary
This compound, with the molecular formula C8H14 and a molecular weight of 110.20 g/mol , presents a case where theoretical predictions and comparisons to structurally similar molecules are crucial in the absence of direct experimental findings.[1][2] This guide compiles available experimental data for related compounds, outlines standard experimental protocols for determining key physical and spectral properties, and discusses theoretical approaches to predict these characteristics.
Comparative Data of this compound and Related Compounds
While experimental values for the boiling point, density, and refractive index of this compound are not readily found in current literature, a comparative analysis with its isomers and saturated counterparts can provide valuable estimations. The following table summarizes the available experimental data for selected related compounds.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Melting Point (°C) |
| This compound | C8H14 | Not Available | Not Available | Not Available | Not Available |
| cis-1-Ethyl-2-methylcyclopentane | C8H16 | 127.95[3] | 0.7811[3] | 1.4270[3] | -105.95[3] |
| cis-Cyclooctene | C8H14 | 32-34 (at 12 mmHg)[4] | 0.848 (at 20°C)[4] | 1.469[4] | -16[4] |
| 1-Methylcyclopentene | C6H10 | 76[5] | 0.780[5] | 1.433[5] | -142[5] |
| Methylcyclopentane | C6H12 | 72[6] | 0.749 (at 25°C)[6] | 1.409 (at 20°C)[6] | -142.4[6] |
The boiling points of alkenes are generally similar to or slightly lower than their corresponding alkanes with the same carbon skeleton.[7] Branching tends to lower the boiling point.[8] For cycloalkenes, the cis isomer often has a slightly higher boiling point than the trans isomer due to a small net dipole moment.[9]
Spectral Properties: A Blend of Prediction and Available Data
Detailed experimental spectra for this compound are referenced in databases such as PubChem and the NIST WebBook, though specific peak data is not always readily accessible.[2][10] Computational chemistry software plays a vital role in predicting these spectral properties, offering a powerful tool for comparison with experimental results once they are obtained.[1][11][12][13][14]
1H NMR Spectroscopy
Theoretical Prediction: The 1H NMR spectrum of this compound can be predicted using software that employs empirical rules and quantum mechanical calculations.[11][12][13] Key expected signals would include:
-
Signals for the protons on the ethyl and methyl groups.
-
Signals for the allylic protons on the cyclopentene ring.
-
Signals for the remaining aliphatic protons on the ring.
Comparative Experimental Data: For the related compound, 1-ethyl-1-cyclopentene, the following 1H NMR chemical shifts (ppm) have been reported: 5.310, 2.24, 2.07, 1.86, and 1.041.[15]
Infrared (IR) Spectroscopy
Theoretical Prediction: The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching and bending vibrations for the alkyl and alkenyl groups.
-
A C=C stretching vibration characteristic of the double bond within the cyclopentene ring.
Comparative Experimental Data: While specific peak values for this compound are not detailed, a vapor-phase IR spectrum is noted as available in the SpectraBase.[2][16]
Mass Spectrometry (MS)
Theoretical Prediction: The mass spectrum of this compound is predicted to show a molecular ion peak (M+) at m/z = 110. Subsequent fragmentation would likely involve the loss of ethyl and methyl groups, as well as characteristic rearrangements of the cyclopentene ring.
Comparative Experimental Data: The NIST WebBook lists a mass spectrum (electron ionization) for cyclopentane, 1-ethyl-2-methyl-.[17]
Experimental Protocols
The following are detailed methodologies for the experimental determination of the key properties discussed.
Determination of Boiling Point
The boiling point of a liquid organic compound can be determined using the Thiele tube method.[7]
Protocol:
-
A small amount of the liquid sample is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.
-
The temperature is slowly increased until a steady stream of bubbles emerges from the capillary tube.
-
The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Density
The density of a liquid can be measured using a pycnometer or a digital density meter.[18]
Protocol (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
-
The mass of the pycnometer containing the sample is measured.
-
The volume of the pycnometer is determined by repeating the process with a liquid of known density (e.g., deionized water).
-
The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
An Abbe refractometer is commonly used to measure the refractive index of a liquid.[3]
Protocol:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the light source is adjusted to illuminate the scale.
-
The compensator is adjusted to remove any color fringes from the borderline between the light and dark fields.
-
The refractometer is adjusted until the borderline is centered in the crosshairs of the eyepiece.
-
The refractive index is read from the scale. The temperature should also be recorded as the refractive index is temperature-dependent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl3).
-
A trace amount of a reference standard (e.g., tetramethylsilane, TMS) is added.
-
The solution is transferred to an NMR tube.
-
The NMR tube is placed in the spectrometer, and the spectrum is acquired.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A background spectrum of the empty sample holder (e.g., salt plates or ATR crystal) is recorded.
-
A thin film of the liquid sample is placed between two salt plates (for transmission) or directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
The sample spectrum is recorded.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
A small, diluted sample is injected into the gas chromatograph.
-
The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the mass spectrometer, molecules are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio to produce a mass spectrum.
Logical Workflow for Property Analysis
The following diagram illustrates the logical workflow for comparing the theoretical and experimental properties of a chemical compound like this compound.
Caption: Workflow for comparing theoretical and experimental properties.
Signaling Pathway for Spectroscopic Identification
The following diagram illustrates the process of identifying an unknown compound through spectroscopic methods, a process that relies on comparing experimental data with known or predicted spectra.
Caption: Pathway for compound identification using spectroscopy.
References
- 1. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. cis-1-Ethyl-2-Methylcyclopentane | C8H16 | CID 6432777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1-ethyl-2-methylcyclopentane [webbook.nist.gov]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. docs.chemaxon.com [docs.chemaxon.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. 1-ETHYL-1-CYCLOPENTENE(2146-38-5) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Cyclopentane, 1-ethyl-2-methyl- [webbook.nist.gov]
- 18. Cyclopentane, 1-ethyl-2-methyl- (CAS 3726-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Safety Operating Guide
Navigating the Safe Disposal of 1-Ethyl-2-methylcyclopentene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 1-Ethyl-2-methylcyclopentene, a flammable alkene. Adherence to these protocols is critical for mitigating risks and protecting both laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety goggles and a face shield.[1][2]
-
Ventilation: All handling of this chemical should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended for all transfers and manipulations to prevent the inhalation of vapors.
-
Ignition Sources: this compound is a highly flammable liquid.[1] All heat sources, sparks, open flames, and other potential ignition sources must be strictly avoided in the vicinity of this chemical and its waste.[1][2] Use only non-sparking tools and explosion-proof equipment when handling.[1][2]
-
Grounding: To prevent ignition from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[1][2]
Quantitative Hazard and Physical Data
For quick reference, the following table summarizes key quantitative data for this compound and a closely related isomer. This data is essential for a comprehensive risk assessment.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₈H₁₄ | [3] |
| Flammability | Highly flammable liquid and vapor | [1] |
| Flash Point (estimated) | 13.50 °C (56.00 °F) (for 1-ethyl-2-methyl cyclopentane) | [4] |
| Boiling Point (estimated) | 124.10 °C (for 1-ethyl-2-methyl cyclopentane) | [4] |
Experimental Protocol: Spill Response
In the event of a spill, immediate and appropriate action is crucial to prevent escalation.
1. Immediate Actions:
- Evacuate all non-essential personnel from the affected area.
- Eliminate all ignition sources.
- Ensure the area is well-ventilated, preferably within a chemical fume hood.
2. Spill Cleanup for Trained Personnel:
- For small spills, trained personnel wearing appropriate PPE can proceed with cleanup.
- Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, or earth.
- Do not use combustible materials like paper towels to absorb the spill.
- Collect the absorbed material and contaminated soil into a designated, sealable container for hazardous waste.[2]
3. Large Spills:
- For large spills, or if you are not trained or equipped to handle the spill, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[5]
4. Waste Disposal from Spills:
- All materials used for spill cleanup must be treated as hazardous waste and disposed of according to the procedures outlined below.[5][6]
Step-by-Step Disposal Procedures
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or as regular trash.[5][7]
Step 1: Waste Collection and Containment
-
Select an Appropriate Container: Collect waste this compound in a designated, leak-proof container that is chemically compatible. Plastic containers are often preferred for solvent waste. The container must have a secure, tightly fitting lid.[5]
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
Step 2: Labeling
-
Proper Identification: As soon as the first drop of waste is added, the container must be clearly labeled with the words "Hazardous Waste".
-
List Contents: The label must include the full chemical name, "this compound," and clearly indicate its hazards (e.g., "Flammable"). All constituents of the waste mixture should be listed.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][8][9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7][8]
-
Segregation: Store the waste away from incompatible materials, such as oxidizing agents, to prevent accidental reactions.[6][7] A secondary containment bin should be used to prevent the spread of material in case of a leak.[5][6]
-
Storage Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic waste, the limit is one quart.[6][8][9]
Step 4: Professional Disposal
-
Contact EH&S: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[6][9]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across public areas.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Page loading... [guidechem.com]
- 2. fishersci.com [fishersci.com]
- 3. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-ethyl-2-methyl cyclopentane, 3726-46-3 [thegoodscentscompany.com]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. odu.edu [odu.edu]
Personal protective equipment for handling 1-Ethyl-2-methylcyclopentene
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling flammable and potentially hazardous compounds like 1-Ethyl-2-methylcyclopentene. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, all personnel must use appropriate PPE to prevent exposure to the highly flammable liquid and its vapors.[1][2] The following equipment is mandatory:
-
Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations are required.[3] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[3] Nitrile rubber gloves are often suitable for intermittent contact with similar chemicals, but it is crucial to consult the glove manufacturer's specifications for chemical resistance.[1] Flame-retardant coveralls or lab coats should be worn over personal clothing.[5]
-
Footwear: Use non-flammable and non-absorbent safety footwear with sufficient traction to prevent slips.[5]
-
Respiratory Protection: In areas with inadequate ventilation or when vapor concentrations are high, a respirator may be necessary.[5] All respiratory protection must be used in accordance with a comprehensive respiratory protection program.
Quantitative Hazard Data
The following table summarizes key quantitative data for similar flammable hydrocarbons. This information is critical for a thorough risk assessment.
| Property | Value |
| Molecular Formula | C8H14[6] |
| Molecular Weight | 110.20 g/mol [6] |
| Boiling Point | 124.10 °C (estimated)[7] |
| Flash Point | 13.50 °C (56.00 °F) (estimated)[7] |
| Vapor Pressure | 15.6 mmHg @ 25 °C (estimated)[7] |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ignition Sources: This compound is highly flammable.[2] Keep it away from heat, sparks, open flames, and other ignition sources.[2][3] Use non-sparking tools and explosion-proof equipment.[2][3]
-
Grounding: To prevent static electricity discharge, which can ignite vapors, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[3]
-
Personal Hygiene: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][8]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids, away from direct sunlight and incompatible materials such as oxidizing agents.[3][8]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Remove all ignition sources.[3] Contain the spill using absorbent materials like vermiculite or sand. Do not use combustible materials like paper towels to clean up the spill.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it in a suitable, closed container for disposal.[3]
First Aid:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[2]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect waste in a designated, leak-proof, and clearly labeled container.[9] The label should include "Hazardous Waste" and the full chemical name.[9]
-
Storage: Store waste containers in a designated satellite accumulation area that is cool and well-ventilated.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[9] Do not dispose of this chemical down the drain.
Workflow for Handling this compound
References
- 1. blog.storemasta.com.au [blog.storemasta.com.au]
- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protection Equipment (PPE) for Oil and Gas Personnel - HSI [hsi.com]
- 5. int-enviroguard.com [int-enviroguard.com]
- 6. Cyclopentene, 1-ethyl-2-methyl- | C8H14 | CID 88243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-ethyl-2-methyl cyclopentane, 3726-46-3 [thegoodscentscompany.com]
- 8. oshatrainingschool.com [oshatrainingschool.com]
- 9. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




